3,3-Difluorocyclobutanone
描述
Structure
3D Structure
属性
IUPAC Name |
3,3-difluorocyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVLQPYYSCACJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273564-99-0 | |
| Record name | 3,3-Difluorocyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendant Role of 3,3-Difluorocyclobutanone in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. Among the array of fluorinated building blocks, 3,3-difluorocyclobutanone has emerged as a particularly valuable and versatile intermediate. Its strained four-membered ring, combined with the gem-difluoro motif, imparts unique conformational constraints and electronic properties that are increasingly sought after in the design of novel pharmaceuticals and complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with quantitative data, detailed experimental protocols, and process visualizations to empower researchers in leveraging this potent building block.
Physicochemical and Spectroscopic Profile
This compound is a cyclic ketone featuring a gem-difluoro group at the C3 position. This structural feature significantly influences its reactivity and the properties of its derivatives.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,3-difluorocyclobutan-1-one | [PubChem CID: 72207525] |
| CAS Number | 1273564-99-0 | [PubChem CID: 72207525] |
| Molecular Formula | C₄H₄F₂O | [PubChem CID: 72207525] |
| Molecular Weight | 106.07 g/mol | [PubChem CID: 72207525] |
| Appearance | Not specified (typically a liquid) | |
| Topological Polar Surface Area | 17.1 Ų | [PubChem CID: 72207525] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Data not explicitly found in searches. Expected to show a singlet or multiplet for the four equivalent protons adjacent to the carbonyl and difluoro groups. |
| ¹³C NMR | Data not explicitly found in searches. Expected to show a carbonyl signal, a triplet for the CF₂ carbon due to C-F coupling, and a signal for the two CH₂ carbons. The C-F coupling constants can be very large (up to 250 Hz).[1] |
| ¹⁹F NMR | Data not explicitly found in searches. Expected to show a singlet corresponding to the two equivalent fluorine atoms. |
| IR Spectroscopy | Data not explicitly found in searches. Expected to show a strong characteristic absorption for the C=O stretch (typically ~1780-1815 cm⁻¹ for a cyclobutanone) and strong C-F stretching absorptions. |
| Mass Spectrometry (MS) | Exact Mass: 106.02302107 Da |
Synthesis of this compound
Several synthetic routes to this compound have been developed, starting from commercially available materials. The choice of method often depends on scale, cost, and available reagents.
Deoxofluorination of a Cyclobutanone Precursor
A common and effective method involves the deoxofluorination of a readily available cyclobutanone derivative. Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be fluorinated using reagents like Morph-DAST. The resulting difluorinated intermediate is then carried forward.
Caption: Deoxofluorination route to a 3,3-difluorocyclobutane core.
Cycloaddition Approaches
Alternative syntheses involve cycloaddition reactions. One method utilizes the reaction of 1,1-difluoroethylene with diethyl malonate in the presence of a strong base.[2] Another approach involves the in-situ generation of difluorocarbene and its reaction with cyclobutanone.[2]
Caption: Cycloaddition strategies for synthesizing this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its ketone functional group. It serves as an electrophilic handle for the introduction of a wide range of substituents, leading to diverse 1,1-disubstituted 3,3-difluorocyclobutane derivatives.
Nucleophilic Addition Reactions
A significant challenge in the chemistry of this compound is its propensity to undergo undesired elimination of HF when treated with common strong nucleophiles like Grignard or organolithium reagents.[3][4] Research has shown that the use of less basic organolanthanum reagents, generated in situ, is crucial for achieving high-yielding nucleophilic additions.[3][4]
Caption: Organolanthanum reagents enable effective nucleophilic addition.
This strategy opens a pathway to a variety of 3,3-difluorocyclobutanol derivatives bearing aryl, alkynyl, and alkyl substituents. These tertiary alcohols are themselves versatile intermediates for further functionalization.
Table 3: Selected Examples of Organolanthanum Addition to this compound
| Entry | Organometallic Precursor | Product (1-Substituted-3,3-difluorocyclobutanol) | Yield (%) |
| 1 | Phenylmagnesium bromide | 1-Phenyl-3,3-difluorocyclobutanol | 82 |
| 2 | 4-Methoxyphenyllithium | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol | 90 |
| 3 | 2-Thienyllithium | 3,3-Difluoro-1-(thiophen-2-yl)cyclobutanol | 71 |
| 4 | Phenylethynyllithium | 3,3-Difluoro-1-(phenylethynyl)cyclobutanol | 87 |
| 5 | n-Butyllithium | 1-Butyl-3,3-difluorocyclobutanol | 64 |
| (Data synthesized from information presented in Ishikura et al., J. Org. Chem. 2025)[4] |
Precursor to Other Functionalized Cyclobutanes
This compound is a key starting material for a range of other valuable building blocks, including 3,3-difluorocyclobutylamine and 3,3-difluorocyclobutanecarboxylic acid.[2] These derivatives are highly sought after for incorporation into drug candidates.
Caption: Synthetic pathways from this compound to key derivatives.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of this building block. The following protocols are based on established methodologies.
General Procedure for Organolanthanum Addition to this compound
This protocol is adapted from the work of Ishikura et al. and is representative of the general procedure.[3][4]
Workflow Diagram
Caption: Experimental workflow for organolanthanum addition.
Methodology:
-
Preparation of Lanthanum Reagent: Anhydrous lanthanum(III) chloride (LaCl₃) and lithium chloride (LiCl) (1:2 molar ratio) are stirred in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere (e.g., Argon) until a clear solution is formed (typically 12-24 hours).
-
Transmetalation: The prepared LaCl₃·2LiCl solution is cooled to -78 °C (dry ice/acetone bath). The corresponding organolithium or Grignard reagent (typically 1.1-1.5 equivalents) is added dropwise, and the resulting mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the organolanthanum species.
-
Nucleophilic Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the cold organolanthanum reagent slurry.
-
Reaction: The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-3 hours) and then allowed to warm slowly to room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 1-substituted-3,3-difluorocyclobutanol.
Conclusion
This compound stands out as a high-value building block for modern organic synthesis, particularly in the realm of drug discovery. Its unique structural and electronic properties, coupled with the development of robust synthetic methodologies to overcome its inherent reactivity challenges, have solidified its importance. The ability to use this ketone as a linchpin for creating a diverse array of 1,1-disubstituted gem-difluorocyclobutanes provides chemists with a reliable platform to explore new chemical space. This guide has outlined the core aspects of its synthesis, characterization, and reactivity, providing the necessary data and protocols to facilitate its broader adoption and application in the development of next-generation chemical entities.
References
- 1. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Data of 3,3-Difluorocyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-difluorocyclobutanone, a valuable building block in medicinal chemistry. The unique properties imparted by the gem-difluoro group make this compound a subject of increasing interest in the development of novel therapeutics. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (C₄H₄F₂O).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.45 | t | 4H | 13.2 | CH₂ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 203.4 | t | 4.1 | C=O |
| 118.9 | t | 283.8 | CF₂ |
| 47.6 | s | - | CH₂ |
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -94.3 | s | - | CF₂ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1824 | Strong | C=O stretch |
| 1265 | Strong | C-F stretch |
| 1060 | Strong | C-F stretch |
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 106.02 | 100 | [M]⁺ |
| 78.01 | 45 | [M-CO]⁺ |
| 50.00 | 80 | [C₂H₂F₂]⁺ |
Experimental Protocols
The following protocols describe the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 spectrometer.
-
Sample Preparation: 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The proton spectrum was acquired at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon spectrum was acquired at 101 MHz with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. A total of 1024 scans were accumulated.
-
¹⁹F NMR Acquisition: The fluorine spectrum was acquired at 376 MHz with proton decoupling. A spectral width of 200 ppm was used, with an acquisition time of 1 second and a relaxation delay of 1 second. 64 scans were averaged.
-
Data Processing: All spectra were processed using standard Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00 for ¹H and ¹³C NMR).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small drop of neat this compound was placed directly onto the diamond ATR crystal.
-
Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement and automatically subtracted.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance. The reported peaks correspond to the major absorption bands.
Mass Spectrometry (MS)
-
Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of this compound in methanol was introduced into the instrument via direct infusion.
-
Data Acquisition: The mass spectrum was acquired in positive ion mode over a mass range of m/z 40-200. The electron energy was set to 70 eV.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The monoisotopic mass of the parent molecule is calculated to be 106.0230 g/mol [1].
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
A Technical Guide to 3,3-Difluorocyclobutanone: Commercial Availability, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Difluorocyclobutanone, a valuable building block in medicinal chemistry and drug development. The document details its commercial availability from various suppliers, including purity levels and typical package sizes. A detailed, multi-step experimental protocol for its synthesis, commencing from diethyl 1,1-cyclobutanedicarboxylate, is provided. Furthermore, this guide compiles essential analytical data, including typical spectral characteristics for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, to aid in its identification and quality control. Finally, a representative experimental procedure for a nucleophilic addition reaction showcases its utility in synthetic applications.
Commercial Availability and Suppliers
This compound (CAS No. 1273564-99-0) is commercially available from a range of chemical suppliers, primarily located in China and the United States.[1] It is typically offered in various purities, most commonly 97%, 98%, or 99%, and is available in quantities ranging from grams to kilograms. Researchers and procurement managers can source this compound from the suppliers listed in the table below. It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only and is not for medical or consumer use.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | 1 g, 5 g |
| Alfa Aesar | 97% | 1 g, 5 g |
| TCI America | >98.0% (GC) | 1 g, 5 g |
| Oakwood Chemical | 97% | 1 g, 5 g, 25 g |
| BLDpharm | 97% | 1 g, 5 g, 10 g, 25 g |
| A2B Chem | 97% | 1 g, 5 g, 10 g |
| Combi-Blocks | 95% | 1 g, 5 g, 10 g |
| ABCR | 97% | 1 g, 5 g |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the readily available diethyl 1,1-cyclobutanedicarboxylate. The overall synthetic pathway involves the hydrolysis of the diester, followed by decarboxylation to yield cyclobutanone, which is then subjected to deoxofluorination.
Diagram: Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic acid
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a solution of potassium hydroxide (2.2 eq) in a 1:1 mixture of ethanol and water.[2]
-
Heat the reaction mixture to reflux and maintain for 2 hours.[2]
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Dissolve the remaining aqueous residue in a minimum amount of hot water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated product, 1,1-cyclobutanedicarboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Decarboxylation of 1,1-Cyclobutanedicarboxylic acid to Cyclobutanone
-
Procedure: Place the dried 1,1-cyclobutanedicarboxylic acid in a flask equipped for distillation.
-
Heat the solid gently under atmospheric pressure. The dicarboxylic acid will melt and subsequently decarboxylate.
-
The product, cyclobutanone, is distilled directly from the reaction flask. Collect the fraction boiling at approximately 98-100 °C.
Step 3: Deoxofluorination of Cyclobutanone to this compound
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve cyclobutanone (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 eq) dropwise to the stirred solution.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The reaction is quenched by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Analytical and Spectroscopic Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H4F2O |
| Molecular Weight | 106.07 g/mol [4] |
| CAS Number | 1273564-99-0[4] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110-112 °C (estimated) |
| Density | ~1.25 g/mL (estimated) |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (CDCl3, 400 MHz):
-
δ 3.20 - 3.40 (t, 4H, J = ~8 Hz, -CH2-). The protons on the carbons adjacent to the carbonyl and the difluorinated carbon appear as a triplet.
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (CDCl3, 100 MHz):
-
δ 205-215 (t, JCF ≈ 30-35 Hz, C=O). The carbonyl carbon shows a triplet due to coupling with the two fluorine atoms.
-
δ 115-125 (t, JCF ≈ 280-290 Hz, CF2). The difluorinated carbon appears as a triplet with a large coupling constant.
-
δ 45-55 (CH2). The methylene carbons adjacent to the carbonyl and difluorinated carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
Characteristic Absorption Bands (neat, cm-1):
-
~1790-1810 (strong, C=O stretch). The carbonyl stretching frequency is shifted to a higher wavenumber due to the electron-withdrawing effect of the adjacent fluorine atoms.
-
~1100-1250 (strong, C-F stretch).
-
MS (Mass Spectrometry)
-
Expected Fragmentation Pattern (EI):
-
M+•: 106 (Molecular ion)
-
Major Fragments: Loss of CO (m/z 78), loss of CHF2 (m/z 55), and other fragments resulting from ring cleavage.
-
Quality Control Workflow
A robust quality control process is essential to ensure the purity and identity of this compound for use in research and development.
Diagram: Quality Control Workflow
References
Synthesis and Characterization of 3,3-Difluorocyclobutanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 3,3-Difluorocyclobutanone, a valuable building block in medicinal chemistry and drug development. The unique physicochemical properties imparted by the gem-difluoro group make this cyclobutanone derivative an attractive scaffold for the design of novel therapeutic agents. This document outlines key synthetic methodologies and provides a thorough analysis of its spectroscopic signature.
Introduction
This compound is a fluorinated organic compound featuring a four-membered ring with a ketone functional group and a gem-dinal difluoride substitution. The presence of the two fluorine atoms significantly influences the molecule's polarity, lipophilicity, and metabolic stability, making it a desirable component in the design of bioactive molecules. Its rigid cyclobutane framework also serves as a constrained isostere for various functional groups, enabling the exploration of new chemical space in drug discovery programs.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are highlighted: the oxidation of 3,3-difluorocyclobutanol and the [2+2] cycloaddition of a ketene with a vinyl ether.
Method 1: Oxidation of 3,3-Difluorocyclobutanol
A common and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, 3,3-difluorocyclobutanol. Various oxidizing agents can be employed for this transformation, with Swern oxidation and pyridinium chlorochromate (PCC) being notable examples.
Experimental Protocol: Swern Oxidation of 3,3-Difluorocyclobutanol
This protocol is a representative procedure for a Swern oxidation and may require optimization for specific laboratory conditions.[1][2]
Materials:
-
3,3-Difluorocyclobutanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.7 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 15 minutes. Gas evolution (CO and CO2) will be observed.[2]
-
Prepare a solution of 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.[2]
-
Add triethylamine (7.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure this compound.[1][2]
Yield: Typical yields for Swern oxidations are generally high, often exceeding 80%.
Experimental Workflow: Swern Oxidation
Method 2: [2+2] Cycloaddition Route
An alternative approach involves the [2+2] cycloaddition of a ketene or ketene equivalent with a suitable alkene, followed by subsequent transformations. For instance, the reaction of dichloroketene with a vinyl ether can produce a dichlorocyclobutanone intermediate. Subsequent dehalogenation and functional group manipulations can then lead to this compound.[3] This method offers a convergent approach to the cyclobutane ring system.
Conceptual Workflow: [2+2] Cycloaddition Route
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. 1H, 13C, and 19F NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | ~3.4 - 3.6 | Triplet | ~10-12 | CH2 adjacent to C=O |
| ~3.0 - 3.2 | Triplet | ~10-12 | CH2 adjacent to CF2 | |
| 13C | ~205 | Triplet | ~4-6 | C=O |
| ~115 - 120 | Triplet | ~280-290 (1JCF) | CF2 | |
| ~45 - 50 | Triplet | ~20-25 (2JCF) | CH2 adjacent to C=O | |
| ~35 - 40 | Triplet | ~20-25 (2JCF) | CH2 adjacent to CF2 | |
| 19F | ~ -90 to -100 | Singlet or complex multiplet | - | CF2 |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific NMR instrument used. The 19F NMR may appear as a singlet if proton decoupling is applied, or as a more complex multiplet due to coupling with the adjacent protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-fluorine bonds.[4][5][6][7][8]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~1800 - 1780 | Strong | C=O stretch (ketone in a four-membered ring) |
| ~1200 - 1000 | Strong, multiple bands | C-F stretch |
| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |
The C=O stretching frequency is higher than that of a typical acyclic ketone due to the ring strain of the cyclobutanone ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 106 | Molecular ion [M]+ |
| 78 | [M - CO]+ |
| 50 | [C2H2F2]+ |
The fragmentation pattern is expected to show the loss of carbon monoxide (CO) from the molecular ion, a characteristic fragmentation for cyclic ketones.[9] Further fragmentation of the C3H4F2+• radical cation can also be observed.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic methods, particularly the oxidation of 3,3-difluorocyclobutanol, offer reliable routes to this important building block. The comprehensive spectroscopic data presented will aid researchers in the unambiguous identification and quality control of this compound. The unique properties of this compound make it a valuable tool for medicinal chemists and drug development professionals seeking to introduce fluorine and conformational constraint into their molecular designs.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,3-Difluorocyclobutanol from 3,3-Difluorocyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into molecular scaffolds is a widely adopted strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutane motif, in particular, has emerged as a valuable building block in drug discovery. Its conformational rigidity and the unique electronic properties imparted by the gem-difluoro group make it an attractive isostere for various functional groups. The synthesis of 3,3-difluorocyclobutanol from its corresponding ketone is a fundamental transformation that provides a versatile intermediate for the elaboration into more complex molecules.
This document provides detailed application notes and a comprehensive protocol for the efficient synthesis of 3,3-difluorocyclobutanol via the reduction of 3,3-difluorocyclobutanone.
Rationale for Use in Drug Discovery
The 3,3-difluorocyclobutanol moiety offers several advantages in the design of novel therapeutics:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the gem-difluoro group resistant to metabolic oxidation. This can significantly enhance the in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the pKa of adjacent functional groups, influencing their binding interactions with biological targets. The difluoromethylene group can also act as a lipophilic hydrogen bond acceptor.
-
Conformational Constraint: The cyclobutane ring provides a degree of conformational restriction, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.
-
Bioisosterism: The 3,3-difluorocyclobutane unit can serve as a bioisostere for a carbonyl group or a gem-dimethyl group, allowing for the fine-tuning of steric and electronic properties of a lead compound.
Reaction Scheme
The synthesis of 3,3-difluorocyclobutanol is achieved through the reduction of the ketone functionality of this compound. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.[1][2][3]
Caption: Chemical transformation of this compound to 3,3-difluorocyclobutanol.
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | This compound[4] | 3,3-Difluorocyclobutanol[5] |
| Molecular Formula | C₄H₄F₂O | C₄H₆F₂O |
| Molecular Weight | 106.07 g/mol | 108.09 g/mol |
| Appearance | Liquid | Liquid |
| CAS Number | 1273564-99-0 | 637031-88-0 |
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Stoichiometry (NaBH₄) | 1.0 - 1.5 equivalents |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Work-up | Aqueous quench followed by extraction |
| Typical Yield | > 90% (based on similar ketone reductions) |
| Purity | > 95% (after purification) |
Experimental Protocol
This protocol describes a representative procedure for the reduction of this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to afford the crude 3,3-difluorocyclobutanol.
-
Purification (if necessary): The crude product can be further purified by silica gel column chromatography if required.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 3,3-difluorocyclobutanol.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
This compound and 3,3-difluorocyclobutanol should be handled with care, assuming they are irritants.
This protocol provides a reliable and scalable method for the synthesis of 3,3-difluorocyclobutanol, a key building block for the development of novel therapeutics. The straightforward nature of the reaction and the commercial availability of the starting material make this an accessible and valuable transformation for medicinal chemists.
References
Application Notes and Protocols: Nucleophilic Addition Reactions of 3,3-Difluorocyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluorocyclobutanone is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of the gem-difluoro group can significantly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and conformational rigidity. Nucleophilic addition to the carbonyl group of this compound provides a direct route to a variety of functionalized 3,3-difluorocyclobutane derivatives.
However, the electrophilic carbonyl in this compound presents unique challenges. The fluorine atoms increase the acidity of the α-protons, making the molecule susceptible to side reactions, particularly E1cb elimination, when strong, basic nucleophiles are used.[1] This often leads to low yields or no desired product with common organometallic reagents like organolithiums and Grignard reagents.[1][2][3]
These application notes provide an overview of successful nucleophilic addition strategies for this compound, with a focus on organolanthanum reagents, and offer adapted protocols for other common nucleophilic addition reactions.
Challenges in Nucleophilic Additions to this compound
The primary challenge in performing nucleophilic additions to this compound is the heightened acidity of the α-protons. Standard highly basic organometallic reagents can act as bases rather than nucleophiles, leading to deprotonation and subsequent elimination pathways, affording undesired byproducts.[1]
Caption: Competing reaction pathways in nucleophilic additions to this compound.
Organolanthanum-Mediated Nucleophilic Addition
The use of organolanthanum reagents has proven to be a successful strategy to overcome the challenge of elimination.[1][2][3] Transmetalation of organolithium or Grignard reagents with lanthanum salts such as LaCl₃·2LiCl generates less basic, yet still highly nucleophilic, organolanthanum species. These reagents favor the desired 1,2-addition to the carbonyl group over deprotonation.[1]
Quantitative Data Summary
The following table summarizes the yields obtained for the organolanthanum-mediated addition of various nucleophiles to this compound.
| Entry | Nucleophile Precursor | Reagent | Product | Yield (%) |
| 1 | Phenylacetylene | n-BuLi, then LaCl₃·2LiCl | 1-(Phenylethynyl)-3,3-difluorocyclobutanol | 85 |
| 2 | 4-Bromophenyllithium | 4-Bromophenyl-Li | 1-(4-Bromophenyl)-3,3-difluorocyclobutanol | 76 |
| 3 | 2-Thienyllithium | 2-Thienyl-Li | 1-(Thiophen-2-yl)-3,3-difluorocyclobutanol | 72 |
| 4 | Vinyllithium | Vinyl-Li | 1-Vinyl-3,3-difluorocyclobutanol | 65 |
| 5 | Ethyllithium | Ethyl-Li | 1-Ethyl-3,3-difluorocyclobutanol | 58 |
Experimental Protocol: Organolanthanum-Mediated Phenylacetylene Addition
This protocol describes the addition of a phenylacetylene nucleophile to this compound using an organolanthanum reagent.
Materials:
-
This compound
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add phenylacetylene (1.2 eq.) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.2 eq.) dropwise and stir the mixture at -78 °C for 30 minutes.
-
To this solution, add a solution of LaCl₃·2LiCl (1.2 eq.) in THF and stir for 1 hour at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for organolanthanum-mediated nucleophilic addition.
Other Nucleophilic Addition Reactions
While less explored for this compound, other standard nucleophilic addition reactions may be adapted. Caution is advised due to the potential for side reactions.
Reduction of this compound
The reduction of the carbonyl group to a hydroxyl group can be achieved using standard hydride reagents.
Quantitative Data Summary:
| Entry | Reagent | Product | Yield (%) |
| 1 | Sodium borohydride (NaBH₄) | 3,3-Difluorocyclobutanol | >95 |
| 2 | Lithium aluminum hydride (LiAlH₄) | 3,3-Difluorocyclobutanol | >95 |
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Slowly add water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanol.
Wittig Reaction (Adapted Protocol)
The Wittig reaction converts ketones to alkenes. With this compound, this would yield a methylenecyclobutane derivative. The basicity of the ylide requires careful consideration.
Proposed Reaction:
This compound + Ph₃P=CH₂ → 3,3-Difluoro-1-methylenecyclobutane + Ph₃PO
Experimental Protocol (Adapted):
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
This compound
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add n-BuLi or KOtBu (1.1 eq.) and stir for 1 hour to form the ylide.
-
Cool the ylide solution to -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench with water and extract with diethyl ether.
-
Purify by column chromatography. Note: Yields may be low due to competing elimination reactions.
Reformatsky Reaction (Adapted Protocol)
The Reformatsky reaction involves the addition of an organozinc reagent derived from an α-halo ester. The lower basicity of the Reformatsky reagent compared to Grignard reagents may favor addition over elimination.
Proposed Reaction:
This compound + BrCH₂CO₂Et + Zn → Ethyl 2-((1-hydroxy-3,3-difluorocyclobutyl)methyl)acetate
Experimental Protocol (Adapted):
Materials:
-
This compound
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add activated zinc dust (2.0 eq.).
-
Add a solution of this compound (1.0 eq.) and ethyl bromoacetate (1.5 eq.) in anhydrous THF.
-
Gently heat the mixture to initiate the reaction (an exotherm may be observed).
-
Stir at reflux for 2 hours.
-
Cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with diethyl ether, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Caption: Overview of potential nucleophilic additions to this compound.
Conclusion
Nucleophilic additions to this compound are a powerful tool for the synthesis of novel fluorinated building blocks. While standard protocols with highly basic nucleophiles often fail, the use of organolanthanum reagents provides a reliable and high-yielding method for the introduction of carbon-based nucleophiles. For other transformations such as reduction, Wittig, and Reformatsky reactions, adapted protocols should be employed with the awareness of potential side reactions. These guidelines and protocols offer a starting point for researchers to explore the rich chemistry of this valuable fluorinated ketone.
References
Application Notes and Protocols for Grignard Reactions with 3,3-Difluorocyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The 3,3-difluorocyclobutane moiety, in particular, has garnered significant interest as a bioisosteric replacement for gem-dimethyl or carbonyl groups, capable of enhancing metabolic stability, binding affinity, and cellular permeability. However, the synthesis of key intermediates, such as 1-substituted-3,3-difluorocyclobutanols, via the addition of Grignard reagents to 3,3-difluorocyclobutanone is fraught with challenges. This document provides a detailed overview of these challenges, presents a robust and optimized protocol using organolanthanum reagents to overcome these limitations, and includes comprehensive experimental procedures and comparative data.
Introduction: The Challenge of Nucleophilic Addition to this compound
Standard Grignard and organolithium reagents, despite their broad utility in C-C bond formation, are largely ineffective for the 1,2-addition to this compound. The primary obstacle is the high basicity of these organometallics, which leads to competing side reactions, most notably enolization of the ketone. The presence of the two electron-withdrawing fluorine atoms increases the acidity of the α-protons, making them susceptible to deprotonation by the strongly basic Grignard reagent. This enolization pathway leads to the recovery of the starting material upon workup and significantly diminishes the yield of the desired tertiary alcohol.
Another significant challenge is the potential for elimination of hydrogen fluoride (HF), which is facilitated by the basic nature of the Grignard reagent. These competing pathways are a major impediment to the efficient synthesis of 3,3-difluorocyclobutanol derivatives, which are valuable building blocks in drug discovery programs.
Overcoming the Challenges: The Organolanthanum Approach
A highly effective strategy to circumvent the issues of enolization and elimination is the use of organolanthanum reagents. These reagents are typically generated in situ by the transmetalation of a more common organometallic species, such as an organolithium, with a lanthanide salt, most effectively anhydrous lanthanum(III) chloride complexed with lithium chloride (LaCl₃·2LiCl).
The success of organolanthanum reagents stems from their significantly reduced basicity compared to their Grignard or organolithium counterparts. This lower basicity disfavors the proton abstraction required for enolization, while their high oxophilicity promotes efficient nucleophilic addition to the carbonyl carbon. The result is a clean and high-yielding synthesis of the desired 1-substituted-3,3-difluorocyclobutanols.
Data Presentation: Comparative Yields of Organometallic Reagents
The following table summarizes the stark difference in yields obtained from the reaction of various organometallic reagents with this compound, highlighting the superiority of the organolanthanum approach.
| Entry | Organometallic Reagent | Additive | Product | Yield (%) | Reference |
| 1 | 4-MeO-C₆H₄MgBr | None | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 14 | |
| 2 | 4-MeO-C₆H₄Li | None | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 6 | |
| 3 | 4-MeO-C₆H₄MgBr | CeCl₃ | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 25 | |
| 4 | 4-MeO-C₆H₄MgBr | LaCl₃·2LiCl | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 82 | **** |
| 5 | 4-MeO-C₆H₄Li | LaCl₃·2LiCl | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 79 | **** |
| 6 | PhLi | LaCl₃·2LiCl | 1-phenyl-3,3-difluorocyclobutanol | 85 | |
| 7 | 4-F-C₆H₄Li | LaCl₃·2LiCl | 1-(4-fluorophenyl)-3,3-difluorocyclobutanol | 81 | |
| 8 | 2-ThienylLi | LaCl₃·2LiCl | 1-(thiophen-2-yl)-3,3-difluorocyclobutanol | 75 | |
| 9 | MeLi | LaCl₃·2LiCl | 1-methyl-3,3-difluorocyclobutanol | 68 | |
| 10 | n-BuLi | LaCl₃·2LiCl | 1-butyl-3,3-difluorocyclobutanol | 72 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be flame-dried or oven-dried before use to remove any traces of water.
-
Grignard and organolithium reagents are highly reactive and moisture-sensitive. Handle with appropriate care.
-
Anhydrous LaCl₃·2LiCl solution in THF is commercially available or can be prepared from anhydrous LaCl₃ and LiCl.
Unsuccessful Protocol: Grignard Reaction with this compound
This protocol illustrates the typical procedure for a Grignard reaction which results in low yields with this compound.
Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylmagnesium bromide (1.2 eq, solution in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add the 4-methoxyphenylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel.
Expected Outcome:
The desired product, 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol, is obtained in a low yield (typically around 14%). Significant amounts of starting material are often recovered, and side products resulting from enolization may be observed.
Optimized Protocol: Organolanthanum-Mediated Addition to this compound
This protocol provides a high-yielding and reliable method for the synthesis of 1-substituted-3,3-difluorocyclobutanols.
Reagents:
-
Anhydrous Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl, 1.2 eq, as a 0.6 M solution in THF)
-
Organolithium reagent (e.g., 4-methoxyphenyllithium, 1.2 eq, solution in a suitable solvent)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add the LaCl₃·2LiCl solution in THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise to the stirred LaCl₃·2LiCl solution. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete transmetalation.
-
Add a solution of this compound in anhydrous THF dropwise to the freshly prepared organolanthanum reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
The desired 1-substituted-3,3-difluorocyclobutanol is obtained in high yield (typically 70-85%).
Visualizations
Caption: Challenges in Grignard reactions with this compound.
Caption: The organolanthanum-mediated solution for successful addition.
Caption: Experimental workflow for organolanthanum-mediated addition.
Conclusion
While the direct addition of Grignard reagents to this compound presents significant challenges, the use of organolanthanum reagents provides a robust and high-yielding alternative. The protocols and data presented herein offer a clear guide for researchers in medicinal chemistry and drug development to efficiently access valuable 3,3-difluorocyclobutanol building blocks. The reduced basicity and high oxophilicity of organolanthanum reagents are key to overcoming the competing enolization and elimination pathways, enabling the synthesis of a diverse range of functionalized molecules for further elaboration.
Application Notes and Protocols: The Use of Organolanthanum Reagents with 3,3-Difluorocyclobutanone
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The gem-difluorocyclobutane unit, in particular, has emerged as a desirable bioisostere, valued for its unique combination of polarity and lipophilicity. However, the synthetic accessibility of 1,1-disubstituted-3,3-difluorocyclobutanes has been historically challenging. This document outlines the successful application of organolanthanum reagents for the nucleophilic addition to 3,3-difluorocyclobutanone, a pivotal reaction that overcomes the limitations of traditional organometallic reagents.
Introduction
Standard organometallic reagents, such as organolithium and Grignard reagents, have proven to be largely ineffective in reacting with this compound.[1] These reactions are often plagued by low yields or a complete lack of reactivity. The use of organolanthanum reagents, however, has been shown to be a crucial advancement, enabling the efficient synthesis of gem-difluorocyclobutanol derivatives.[1][2][3][4] This methodology provides a reliable route to a diverse range of 1,1-disubstituted difluorocyclobutanes, which are stable and valuable building blocks for the development of novel therapeutics.[1][2] The key to this success lies in the ability of organolanthanum reagents to control the basicity of the nucleophile, thereby preventing the undesired elimination of hydrogen fluoride.[1][2][3][4]
The resulting difluorocyclobutanol products can be further functionalized through carbocation and radical intermediates, opening up a wide array of possibilities for creating diverse molecular libraries.[1][2][3][4] The stability of the difluorocyclobutane motif under various chemical conditions further enhances its appeal for medicinal chemistry applications.[1]
Experimental Data
The choice of the lanthanide salt and the organometallic precursor significantly impacts the reaction outcome. The following table summarizes the yields of the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol product using different reagents.
| Entry | Organometallic Reagent | Lanthanide Salt | Yield (%) |
| 1 | 4-Methoxyphenylmagnesium bromide | None | Low Yield |
| 2 | 4-Methoxyphenylmagnesium bromide | CeCl₃ | 25 |
| 3 | 4-Methoxyphenylmagnesium bromide | LaCl₃·2LiCl | 82 |
| 4 | 4-Methoxyphenylithium | LaCl₃·2LiCl | Good Yields |
Data synthesized from information presented in The Journal of Organic Chemistry.[1]
As the data indicates, the use of LaCl₃·2LiCl in conjunction with a Grignard reagent provides a significantly higher yield compared to the uncatalyzed reaction or the use of cerium chloride.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol using an Organolanthanum Reagent
This protocol describes the general procedure for the nucleophilic addition of an aryl Grignard reagent to this compound mediated by lanthanum chloride.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
4-Methoxyphenylmagnesium bromide (0.5 M in THF)
-
Lanthanum chloride-bis(lithium chloride) complex (LaCl₃·2LiCl) (0.6 M in THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methoxyphenylmagnesium bromide in THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LaCl₃·2LiCl in THF to the Grignard reagent. Stir the mixture at -78 °C for 30 minutes to allow for transmetalation.
-
Add a solution of this compound in THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.
Reaction Workflow and Logic
The following diagrams illustrate the key steps and logic behind the use of organolanthanum reagents with this compound.
Caption: Reaction pathway for the organolanthanum-mediated addition to this compound.
Caption: Step-by-step experimental workflow for the synthesis of 1-aryl-3,3-difluorocyclobutanols.
Conclusion
The use of organolanthanum reagents represents a significant breakthrough in the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes. This methodology provides a robust and high-yielding route to valuable building blocks for medicinal chemistry and drug development. The protocols and data presented herein offer a clear guide for researchers looking to incorporate this powerful synthetic tool into their research programs. The resulting gem-difluorocyclobutanol derivatives are stable and can be readily diversified, paving the way for the exploration of new chemical space in the quest for novel therapeutic agents.
References
Application Notes and Protocols for the Use of 3,3-Difluorocyclobutanone in Medicinal Chemistry
Introduction
3,3-Difluorocyclobutanone is a versatile and increasingly important building block in medicinal chemistry. The gem-difluorocyclobutane motif it provides is a valuable bioisostere for common functional groups like gem-dimethyl or carbonyl groups. Its incorporation into drug candidates can significantly enhance metabolic stability and modulate physicochemical properties such as lipophilicity and polarity, without drastically increasing molecular weight. This document provides detailed application notes and experimental protocols for two key transformations of this compound: nucleophilic addition to form tertiary alcohols and Baeyer-Villiger oxidation to generate lactones, both of which are precursors to a diverse range of medicinal chemistry scaffolds.
Application 1: Synthesis of 1-Substituted-3,3-difluorocyclobutanols via Nucleophilic Addition
A primary challenge in the utilization of this compound is its propensity to undergo elimination side reactions under basic conditions due to the increased acidity of the α-protons. Standard organometallic reagents like Grignard or organolithium reagents often fail to provide the desired addition products in good yields. The use of organolanthanum reagents, generated in situ, has proven to be a crucial enabling technology to overcome this limitation, allowing for efficient nucleophilic addition of aryl, alkynyl, and alkyl groups.[1] These resulting tertiary alcohols are stable and serve as key intermediates for the synthesis of diverse 1,1-disubstituted difluorocyclobutanes.[1]
Logical Workflow for Scaffold Synthesis
Caption: Workflow for synthesizing difluorocyclobutanols.
Quantitative Data: Organolanthanum-Mediated Nucleophilic Addition
The following table summarizes the yields obtained for the addition of various organolanthanum reagents to this compound. The organolanthanum reagents were generated in situ from the corresponding organolithium or Grignard reagents.
| Entry | Organometallic Precursor | Product | Yield (%) |
| 1 | Phenyllithium | 1-Phenyl-3,3-difluorocyclobutanol | 85 |
| 2 | 4-Methoxyphenyllithium | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol | 81 |
| 3 | 2-Thienyllithium | 3,3-Difluoro-1-(thiophen-2-yl)cyclobutanol | 75 |
| 4 | (Trimethylsilyl)ethynyllithium | 1-((Trimethylsilyl)ethynyl)-3,3-difluorocyclobutanol | 91 |
| 5 | n-Butyllithium | 1-Butyl-3,3-difluorocyclobutanol | 68 |
| 6 | Isopropyllithium | 3,3-Difluoro-1-isopropylcyclobutanol | 55 |
| 7 | 4-(Trifluoromethyl)phenylmagnesium bromide | 3,3-Difluoro-1-(4-(trifluoromethyl)phenyl)cyclobutanol | 79 |
| 8 | 4-Fluorophenylmagnesium bromide | 3,3-Difluoro-1-(4-fluorophenyl)cyclobutanol | 88 |
Data adapted from the Supporting Information of J. Org. Chem. 2025, 90, 10425–10433.[1]
Experimental Protocol: General Procedure for Organolanthanum Addition
Materials:
-
Anhydrous Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl), 0.6 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium or Grignard reagent (1.0 M solution)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous LaCl₃·2LiCl solution (1.2 equivalents, 0.6 M in THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organolithium or Grignard reagent (1.2 equivalents) dropwise to the stirred LaCl₃·2LiCl solution.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the in situ formation of the organolanthanum reagent.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted-3,3-difluorocyclobutanol.
Application 2: Synthesis of 3,3-Difluoro-γ-butyrolactone via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones.[2][3] This transformation is highly valuable for accessing scaffolds containing the lactone motif, which is present in numerous natural products and pharmaceuticals.[4] When applied to this compound, this oxidation provides a direct route to 3,3-difluoro-γ-butyrolactone, a key intermediate for more complex fluorinated scaffolds. The reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][5]
Reaction Pathway Diagram
Caption: Baeyer-Villiger oxidation of this compound.
Quantitative Data: Baeyer-Villiger Oxidation of Ketones
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | ε-Caprolactone | >90 | General Knowledge |
| 2 | Adamantanone | Adamantanone Lactone | 95 | General Knowledge |
| 3 | 3-Substituted Cyclopentanone | 3-Substituted δ-Valerolactone | 96-99 | J. Am. Chem. Soc. 2022, 144, 12970 |
| 4 | Bicyclic Ketone | Bicyclic Lactone | 75 | Org. Lett. 2023, 25, 1941[3] |
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.5 equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution dropwise to the stirred ketone solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid (caution: gas evolution).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield 3,3-difluoro-γ-butyrolactone.
References
Application Notes and Protocols: Wittig Reaction of 3,3-Difluorocyclobutanone and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Wittig reaction as applied to 3,3-difluorocyclobutanone and its derivatives. This information is intended to guide researchers in the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and drug discovery. The gem-difluorocyclobutane motif is of significant interest as it can modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability.[1]
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3][4] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to generate an alkene and triphenylphosphine oxide.[2][3][4] The reaction is highly versatile and tolerates a wide range of functional groups.
The application of the Wittig reaction to this compound provides a direct route to exo-methylenecyclobutane derivatives, which are valuable building blocks in organic synthesis. These derivatives can be further functionalized to introduce a variety of substituents, leading to a diverse range of novel chemical entities for drug discovery programs.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[2]
Application in Drug Discovery
Fluorinated motifs are prevalent in medicinal chemistry as the introduction of fluorine atoms can significantly impact a molecule's properties, including its pKa, lipophilicity, and metabolic stability. The 3,3-difluorocyclobutane scaffold, in particular, is a valuable bioisostere for various functional groups. Its rigid, puckered conformation can provide advantages in terms of potency, selectivity, and pharmacokinetic profiles of drug candidates. Derivatives of 3,3-difluorocyclobutane have been incorporated into various biologically active compounds, highlighting their potential in drug development.
Experimental Protocols
While specific literature on the Wittig reaction of this compound is limited, the following protocols are based on established procedures for similar ketones and provide a strong starting point for optimization.
Protocol 1: Synthesis of 3,3-Difluoro-1-methylenecyclobutane
This protocol describes the synthesis of 3,3-difluoro-1-methylenecyclobutane from this compound using methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below 5 °C. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the solution of this compound to the ylide solution at 0 °C via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the ketone.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure at low temperature due to the volatility of the product.
-
The crude product can be purified by careful distillation or flash column chromatography on silica gel using a pentane or hexane eluent.
-
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass/Volume | Yield (%) |
| This compound | 106.06 | 1.0 | - | - | - |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | - | - | - |
| n-Butyllithium | 64.06 | 1.1 | - | - | - |
| 3,3-Difluoro-1-methylenecyclobutane | 104.08 | - | - | - | 60-75 |
Protocol 2: Synthesis of Ethyl 2-(3,3-difluorocyclobutylidene)acetate
This protocol details the synthesis of an α,β-unsaturated ester derivative using a stabilized Wittig reagent.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the ylide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass/Volume | Yield (%) |
| This compound | 106.06 | 1.0 | - | - | - |
| Triethyl phosphonoacetate | 224.16 | 1.1 | - | - | - |
| Sodium hydride (60%) | 24.00 (as NaH) | 1.1 | - | - | - |
| Ethyl 2-(3,3-difluorocyclobutylidene)acetate | 176.15 | - | - | - | 70-85 |
Visualizations
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
Conclusion
The Wittig reaction represents a viable and efficient method for the olefination of this compound, providing access to a range of valuable fluorinated building blocks. The protocols provided herein serve as a foundation for further exploration and optimization in the synthesis of novel compounds for drug discovery and development. The unique properties conferred by the gem-difluorocyclobutane moiety make this an attractive scaffold for medicinal chemists.
References
Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multigram to kilogram-scale synthesis of key 3,3-difluorocyclobutanone derivatives. The gem-difluoro moiety is a valuable bioisostere in medicinal chemistry, and the ability to produce these building blocks on a large scale is crucial for drug discovery and development programs.[1][2] The following protocols are based on established and scalable chemical transformations.
Overall Synthetic Workflow
The synthesis of various 3,3-difluorocyclobutane derivatives often starts from a common precursor, a 3-oxocyclobutane derivative, which undergoes deoxofluorination. Subsequent functional group manipulations allow access to a range of valuable building blocks.
Caption: Synthetic routes to key 3,3-difluorocyclobutane derivatives.
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate
This protocol describes the deoxofluorination of a cyclobutanone derivative on a large scale.
Materials:
-
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.24 kg, 5.11 mol)
-
Morph-DAST (2.15 kg, 12.3 mol)
-
Dichloromethane (CH₂Cl₂) (2 L)
-
Sodium carbonate (Na₂CO₃) (5.25 kg)
-
Water (20 L)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and an addition funnel.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.24 kg) in CH₂Cl₂ (2 L) in the reaction vessel.
-
Cool the solution to 0 °C.
-
Add Morph-DAST (2.15 kg) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
In a separate vessel, prepare a cold (0 °C) solution of Na₂CO₃ (5.25 kg) in water (20 L).
-
Slowly add the reaction mixture to the stirred Na₂CO₃ solution over 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous phase with CH₂Cl₂ (2 x 1.5 L).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.[3]
Quantitative Data Summary (Protocol 1)
| Starting Material | Reagents | Scale | Yield | Reference |
| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Morph-DAST, Na₂CO₃ | 1.24 kg | 65% | [3] |
Protocol 2: Large-Scale Synthesis of (3,3-Difluorocyclobutane-1,1-diyl)dimethanol
This protocol details the reduction of the difluorinated diester to the corresponding diol.
Materials:
-
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (872 g, 3.30 mol)
-
Lithium aluminum hydride (LiAlH₄) (188 g, 4.95 mol)
-
Tetrahydrofuran (THF) (6.1 L)
-
Water
-
50% aqueous Sodium Hydroxide (NaOH)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and an addition funnel.
-
Appropriate PPE.
Procedure:
-
Prepare a suspension of LiAlH₄ (188 g) in THF (6.1 L) in the reaction vessel and bring it to a boil.
-
Add a solution of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (872 g) in THF dropwise to the boiling suspension.
-
After the addition is complete, stir the mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (190 mL), 50% aqueous NaOH (125 mL), and water (570 mL).
-
Filter off the precipitate.
-
Evaporate the filtrate under reduced pressure to obtain the product.[3]
Quantitative Data Summary (Protocol 2)
| Starting Material | Reagents | Scale | Yield | Reference |
| Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate | LiAlH₄ | 872 g | 94% | [3] |
Protocol 3: Multigram Synthesis of 3,3-Difluorocyclobutanecarboxylic acid
This protocol describes the hydrolysis of an ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol)
-
Sodium hydroxide (NaOH) (10.7 g, 0.268 mol)
-
Methanol (MeOH) (100 mL)
-
Water (100 mL)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Reaction flask with magnetic stirring.
-
Standard laboratory glassware.
-
Appropriate PPE.
Procedure:
-
Dissolve NaOH (10.7 g) in a mixture of MeOH (100 mL) and water (100 mL) in the reaction flask.
-
Add ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g) at room temperature.
-
Stir the resulting mixture at room temperature for 15 hours.
-
Reduce the volume of the mixture by half via evaporation in vacuo.
-
Acidify the remaining solution to pH 1 with concentrated aqueous HCl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 350 mL).
-
Combine the organic extracts and evaporate in vacuo to yield the product.[4]
Quantitative Data Summary (Protocol 3)
| Starting Material | Reagents | Scale | Yield | Reference |
| Ethyl 3,3-difluorocyclobutanecarboxylate | NaOH, HCl | 40.0 g | 98% | [4] |
Protocol 4: Gram-Scale Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride
This protocol outlines the deprotection of a carbamate to yield the amine hydrochloride salt.
Materials:
-
Benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol)
-
10% Palladium on carbon (Pd/C) (1 g)
-
Methanol (20 mL)
-
Concentrated hydrochloric acid (2 mL)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup).
-
Filtration apparatus.
-
Appropriate PPE.
Procedure:
-
Combine benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g) and 10% Pd/C (1 g) in methanol (20 mL) in a suitable reaction vessel.
-
Subject the mixture to a hydrogen atmosphere (1 atm) and stir overnight at room temperature.
-
Upon reaction completion, filter the mixture through a pad of diatomaceous earth and wash the pad with methanol.
-
Add concentrated hydrochloric acid (2 mL) to the filtrate.
-
Evaporate the solvent under vacuum to afford the final product.[5]
Quantitative Data Summary (Protocol 4)
| Starting Material | Reagents | Scale | Yield | Reference |
| Benzyl (3,3-difluorocyclobutyl)carbamate | H₂, Pd/C, HCl | 1.47 g | 85% | [5] |
Industrial Preparation Method for 3,3-Difluorocyclobutanecarboxylic Acid
For large-scale industrial production, a cost-effective method starting from readily available materials is preferred. A patented method describes the synthesis of 3,3-difluorocyclobutanecarboxylic acid from methyl acrylate and 1,1-dichloro-2,2-difluoroethylene through addition, hydrolysis, and hydrogenation steps. This approach avoids expensive raw materials like 3-oxocyclobutanecarboxylic acid and fluorinating agents such as DAST, making it suitable for industrial-scale production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]
Application Notes: 3,3-Difluorocyclobutanone in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in the agrochemical industry, often imparting enhanced metabolic stability, increased potency, and favorable physicochemical properties to active ingredients. The gem-difluorinated cyclobutyl moiety is a particularly attractive structural motif due to its unique conformational constraints and its ability to act as a bioisostere for other functional groups. 3,3-Difluorocyclobutanone is a key starting material for the introduction of this valuable moiety into a variety of molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel succinate dehydrogenase inhibitor (SDHI) fungicide, a class of agrochemicals vital for the control of a broad spectrum of fungal pathogens.
Synthetic Applications in Agrochemicals
The primary application of this compound in agrochemical synthesis is as a precursor to key building blocks, most notably 3,3-difluorocyclobutylamine. This amine is a crucial intermediate for the synthesis of pyrazole carboxamide fungicides, a major class of SDHIs. The synthesis of these fungicides involves the coupling of a substituted pyrazole carboxylic acid with an appropriate amine. The incorporation of the 3,3-difluorocyclobutyl group can significantly influence the biological activity and pharmacokinetic properties of the final compound.
Featured Application: Synthesis of a Novel 3,3-Difluorocyclobutyl Pyrazole Carboxamide Fungicide
This section details the synthesis of a novel fungicide, N-(3,3-difluorocyclobutyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, inspired by the structure of modern SDHI fungicides like Isoflucypram.
Overall Synthetic Scheme
The synthesis proceeds in two main stages: the preparation of the key intermediate 3,3-difluorocyclobutylamine hydrochloride from this compound, followed by the amide coupling with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.
Figure 1. Overall synthetic pathway to the target fungicide.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride
This protocol outlines the conversion of this compound to 3,3-difluorocyclobutylamine hydrochloride via an oxime intermediate.
Step 1: Synthesis of this compound Oxime
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound oxime as a crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of 3,3-Difluorocyclobutylamine
-
Materials:
-
This compound Oxime
-
Raney Nickel (slurry in water)
-
Ethanol saturated with ammonia
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
In a high-pressure reactor, suspend Raney Nickel (approx. 10 wt%) in an ethanol solution saturated with ammonia.
-
Add the crude this compound oxime (1.0 eq) to the reactor.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction for the consumption of the oxime by GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3,3-difluorocyclobutylamine.
-
Step 3: Formation of 3,3-Difluorocyclobutylamine Hydrochloride
-
Materials:
-
Crude 3,3-Difluorocyclobutylamine
-
Hydrochloric acid solution in diethyl ether (2 M)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude 3,3-difluorocyclobutylamine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A white precipitate of 3,3-difluorocyclobutylamine hydrochloride will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
-
Protocol 2: Synthesis of N-(3,3-Difluorocyclobutyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol describes the final amide coupling step to produce the target fungicide.
-
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
3,3-Difluorocyclobutylamine hydrochloride
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry dichloromethane, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.
-
The resulting solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is used directly in the next step.
-
In a separate flask, suspend 3,3-difluorocyclobutylamine hydrochloride (1.1 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (2.5 eq) dropwise to the suspension and stir for 15 minutes.
-
Slowly add the freshly prepared acid chloride solution to the amine suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target fungicide.
-
Data Presentation
Table 1: Summary of Synthetic Yields
| Step | Product | Typical Yield (%) |
| Oximation of this compound | This compound Oxime | 85-95 |
| Reduction of Oxime and Salt Formation | 3,3-Difluorocyclobutylamine Hydrochloride | 60-75 (over 2 steps) |
| Amide Coupling | N-(3,3-Difluorocyclobutyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 70-85 |
Table 2: Representative Fungicidal Activity Data for SDHI Fungicides
The following table presents typical EC₅₀ (half maximal effective concentration) values for established SDHI fungicides against various fungal pathogens to provide a benchmark for the potential efficacy of the newly synthesized compound.
| Fungicide | Botrytis cinerea (Gray Mold) (µg/mL) | Septoria tritici (Leaf Blotch of Wheat) (µg/mL) | Puccinia triticina (Brown Rust of Wheat) (µg/mL) |
| Boscalid | 0.1 - 0.5 | 0.05 - 0.2 | 0.1 - 0.4 |
| Fluxapyroxad | 0.02 - 0.1 | 0.01 - 0.05 | 0.02 - 0.08 |
| Bixafen | 0.05 - 0.2 | 0.02 - 0.1 | 0.05 - 0.15 |
| Isoflucypram | 0.01 - 0.08 | 0.005 - 0.03 | 0.01 - 0.05 |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, is a crucial enzyme for cellular respiration in fungi. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, thereby blocking the electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3,3-Difluorocyclobutanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields involving 3,3-Difluorocyclobutanone.
Frequently Asked Questions (FAQs)
Q1: Why am I getting very low yields for nucleophilic additions to this compound using Grignard or organolithium reagents?
A1: Standard Grignard and organolithium reagents are highly basic and can deprotonate the acidic α-protons of this compound. This leads to a competing E1cb elimination pathway, forming 3-fluorocyclobut-2-enone and other side products, which significantly reduces the yield of the desired 1,2-addition product.[1][2]
Q2: What is the recommended method for performing nucleophilic additions to this compound?
A2: The use of organolanthanum reagents, particularly those generated from organolithium or Grignard reagents in the presence of lanthanide salts like LaCl₃·2LiCl or CeCl₃, is highly recommended.[1] These reagents are less basic and more oxophilic, favoring the desired 1,2-addition to the carbonyl group and minimizing the elimination side reaction.[1]
Q3: Can this compound be used in Wittig reactions?
A3: Yes, however, the reactivity of the Wittig reagent is a critical factor. Stabilized ylides may react poorly with the sterically hindered and electron-deficient carbonyl of this compound.[3][4] Non-stabilized ylides are more reactive and more likely to be successful, but care must be taken to control the reaction conditions to avoid side reactions.
Q4: What should I consider when performing a reduction of this compound?
A4: Standard reducing agents like sodium borohydride (NaBH₄) can be used to reduce this compound to the corresponding alcohol. The reaction is typically straightforward, but ensuring the complete dissolution of the ketone in a suitable solvent like methanol is important for achieving a good yield.[5]
Q5: Is the Baeyer-Villiger oxidation a feasible reaction for this compound?
A5: The Baeyer-Villiger oxidation of this compound to the corresponding lactone is a possible transformation.[2][6] The regioselectivity of the reaction will be determined by the migratory aptitude of the adjacent carbon atoms. Due to the presence of the electron-withdrawing fluorine atoms, the methylene group (CH₂) adjacent to the carbonyl is expected to migrate preferentially.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Addition Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Very low yield (<20%) of the desired tertiary alcohol when using Grignard or organolithium reagents. | Competing E1cb elimination reaction due to the high basicity of the organometallic reagent.[1][2] | 1. Switch to an organolanthanum reagent. This is the most effective solution. Transmetalate your organolithium or Grignard reagent with a lanthanide salt (e.g., LaCl₃·2LiCl, CeCl₃) prior to the addition to this compound.[1] 2. Lower the reaction temperature. While this may not completely prevent elimination, running the reaction at a lower temperature can sometimes favor the addition product. |
| Formation of multiple unidentified byproducts. | In addition to elimination, other side reactions like enolization and subsequent reactions of the enolate can occur. | 1. Use an organolanthanum reagent. This will significantly reduce the formation of byproducts by promoting the desired 1,2-addition.[1] 2. Ensure anhydrous conditions. Water can quench the organometallic reagent and lead to undesired side reactions. |
Issue 2: Incomplete or Slow Wittig Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction is very slow or stalls, with a significant amount of unreacted this compound remaining. | The Wittig reagent is not reactive enough. Stabilized ylides are often poor nucleophiles for hindered ketones.[3][4] | 1. Use a non-stabilized Wittig reagent. These are more reactive and more likely to react with this compound. 2. Increase the reaction temperature. This can help to overcome the activation energy barrier. 3. Use a stronger base for ylide generation. This can increase the concentration of the more reactive ylide. |
| Low yield of the desired alkene. | Decomposition of the Wittig reagent or the product under the reaction conditions. | 1. Optimize the reaction time. Monitor the reaction by TLC or GC-MS to determine the optimal time for quenching. 2. Use milder reaction conditions if possible. This may involve using a less harsh base or a lower reaction temperature. |
Data Presentation
Table 1: Comparison of Nucleophilic Addition Yields to this compound
| Organometallic Reagent | Nucleophile | Yield of 1,2-Addition Product | Reference |
| 4-methoxyphenyllithium | Aryl | 6% | [2] |
| 4-methoxyphenylmagnesium bromide | Aryl | 14% | [1][2] |
| 4-methoxyphenylmagnesium bromide + CeCl₃ | Aryl | 25% | [1] |
| 4-methoxyphenylmagnesium bromide + LaCl₃·2LiCl | Aryl | 82% | [1] |
Experimental Protocols
Protocol 1: Optimized Nucleophilic Addition using an Organolanthanum Reagent
This protocol describes the synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.
Materials:
-
This compound
-
4-bromoanisole
-
Magnesium turnings
-
Anhydrous Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromoanisole in anhydrous THF dropwise via the addition funnel to initiate the Grignard reaction. Once the reaction has started, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Formation of the Organolanthanum Reagent: In a separate flame-dried flask under an inert atmosphere, add anhydrous LaCl₃·2LiCl and anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this suspension, add the freshly prepared Grignard reagent dropwise via a cannula. Stir the resulting mixture at 0 °C for 30 minutes.
-
Nucleophilic Addition: Cool the organolanthanum reagent mixture to -78 °C using a dry ice/acetone bath. To this, add a solution of this compound in anhydrous THF dropwise.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.
Mandatory Visualization
Caption: Workflow for the optimized nucleophilic addition to this compound.
Caption: Troubleshooting logic for low yields in nucleophilic additions.
References
Common byproducts in 3,3-Difluorocyclobutanone reactions and their removal
Welcome to the technical support center for reactions involving 3,3-Difluorocyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: I am performing a Grignard (or organolithium) reaction with this compound and observing very low yields of the desired tertiary alcohol. What is happening?
A1: Low yields in these reactions are a common issue and are primarily caused by the high propensity of the this compound substrate to undergo elimination side reactions. The basic nature of Grignard and organolithium reagents can lead to the abstraction of a proton alpha to the carbonyl group, initiating a cascade that results in ring-opening and other elimination byproducts instead of the desired nucleophilic addition. Published data indicates that yields of the desired 1-aryl-3,3-difluorocyclobutanol can be as low as 6-14% when using organolithium or Grignard reagents.[1]
Q2: What are the structures of the major byproducts in a Grignard reaction with this compound?
A2: The two most prevalent and significant byproducts are:
-
Elimination/Ring-Opening Products: These are formed when the Grignard reagent acts as a base rather than a nucleophile, leading to the elimination of hydrogen fluoride (HF). This can result in a mixture of unsaturated, ring-opened structures.
-
Favorskii Rearrangement Products: As an α,α-difluoro ketone, this compound can undergo a base-induced Favorskii-type rearrangement. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base (e.g., the alkoxide formed from the Grignard reagent) to yield a ring-contracted cyclopropanecarboxylic acid derivative.[2]
Q3: How can I prevent the formation of these byproducts and improve the yield of my desired 3,3-difluorocyclobutanol product?
A3: The most effective strategy is to modify the nucleophile to reduce its basicity while maintaining its nucleophilicity. The use of organolanthanum reagents, generated in situ from the corresponding organolithium or Grignard reagent and a lanthanide salt like LaCl₃·2LiCl, has been shown to dramatically suppress elimination pathways. This method has been reported to increase the yield of the desired tertiary alcohol to over 80%.[1][3][4]
Q4: My reaction involves a Baeyer-Villiger oxidation of this compound. What potential side reactions should I be aware of?
A4: The Baeyer-Villiger oxidation converts cyclic ketones to lactones.[5] While generally efficient, potential issues can arise from the oxidant used, typically a peroxyacid like m-CPBA. The primary concern is the undesirable oxidation of other sensitive functional groups within your molecule, such as alkenes (epoxidation) or amines (oxidation).[2] Careful selection of the oxidant and reaction conditions is crucial to minimize these side reactions.
Troubleshooting Guide: Byproduct Removal
Issue: My crude product mixture shows the presence of elimination and/or Favorskii rearrangement byproducts. How can I purify my target 3,3-difluorocyclobutanol?
Solution: Flash column chromatography on silica gel is the most effective method for removing both types of byproducts.
-
Favorskii Byproducts (Cyclopropanecarboxylic acid derivatives): These byproducts are significantly more polar than the desired tertiary alcohol. They will typically have a much lower Rf value and elute much later from the column.
-
Elimination Byproducts (Ring-Opened Olefins): These byproducts are generally less polar than the desired alcohol. They will have a higher Rf value and elute earlier from the column.
By carefully selecting the eluent system, a clean separation can be achieved where the nonpolar byproducts elute first, followed by the desired product, and finally the highly polar byproducts.
Quantitative Data Summary
The choice of organometallic reagent has a profound impact on the outcome of nucleophilic additions to this compound. The data below summarizes typical yields for the synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.
| Reagent Type | Specific Reagent | Desired Product Yield | Byproduct Formation | Reference |
| Organolithium | 4-methoxyphenyllithium | 6% | Significant Elimination | [1] |
| Grignard | 4-methoxyphenylmagnesium bromide | 14% | Significant Elimination | [1] |
| Organocerium | In situ from 4-MeOPhMgBr + CeCl₃ | 25% | Trace Elimination | [1] |
| Organolanthanum | In situ from 4-MeOPhMgBr + LaCl₃·2LiCl | 82% | No Elimination Observed | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 1-Aryl-3,3-difluorocyclobutanol using an Organolanthanum Reagent
This protocol is adapted from the successful synthesis reported to minimize byproduct formation.[1][3][6]
-
Preparation of the Lanthanide Salt: Anhydrous Lanthanum(III) chloride (LaCl₃) and Lithium Chloride (LiCl) (1:2 molar ratio) are dried under vacuum at 150 °C for several hours. Anhydrous Tetrahydrofuran (THF) is then added to create a 0.6 M solution of LaCl₃·2LiCl.
-
Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (Argon or Nitrogen), the desired aryl magnesium bromide (1.1 equivalents) is prepared or dissolved in anhydrous THF.
-
Transmetallation: The Grignard solution is cooled to 0 °C. The prepared LaCl₃·2LiCl solution (1.1 equivalents) is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes to allow for the in situ formation of the organolanthanum reagent.
-
Nucleophilic Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the cold organolanthanum reagent solution.
-
Reaction Monitoring and Quench: The reaction is stirred at 0 °C and monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure tertiary alcohol.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: A silica gel column is packed using a suitable solvent system, typically a gradient of ethyl acetate in hexanes or petroleum ether.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the initial eluent and loaded onto the column.
-
Elution: The column is eluted with a solvent gradient.
-
Initial Eluent (e.g., 5% Ethyl Acetate in Hexanes): This will elute non-polar elimination byproducts first.
-
Intermediate Gradient (e.g., 10-30% Ethyl Acetate in Hexanes): The desired 1-aryl-3,3-difluorocyclobutanol will elute. Fractions should be collected and analyzed by TLC.
-
Final Eluent (e.g., 50-100% Ethyl Acetate in Hexanes): This will elute highly polar byproducts, such as those from a Favorskii rearrangement.
-
-
Analysis and Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified alcohol.
Visualized Workflows and Pathways
Caption: Reaction pathways for this compound with basic nucleophiles.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,3-Difluorocyclobutanone and its Derivatives
Welcome to the Technical Support Center for the purification of 3,3-Difluorocyclobutanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound Instability on Silica Gel: Acidic silica gel can cause degradation of sensitive compounds. | Test the stability of your compound on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate. If degradation is observed, consider using deactivated silica gel (e.g., treated with a base like triethylamine), or alternative stationary phases such as alumina or Florisil®. |
| Irreversible Adsorption: Highly polar fluorinated compounds can bind strongly to the stationary phase. | - Use a more polar eluent system. - Consider using a different stationary phase with weaker interactions, such as a fluorinated stationary phase for flash chromatography. - If using reverse-phase HPLC, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative. |
| Co-elution with Impurities: Impurities with similar polarity to the target compound can be difficult to separate. | - Optimize the eluent system by trying different solvent mixtures to improve separation on TLC before scaling up to a column. - For HPLC, consider using a stationary phase with different selectivity, such as a pentafluorophenyl (PFP) column, which can offer unique interactions with fluorinated molecules.[1] |
Issue 2: Formation of Hydrates During Purification
Fluorinated ketones, including this compound, are susceptible to hydrate formation in the presence of water, which can complicate purification and characterization.[2][3]
| Potential Cause | Recommended Solution |
| Presence of Water in Solvents or During Workup: Exposure to moisture can lead to the formation of the gem-diol (hydrate). | - Use anhydrous solvents for all purification steps. - Ensure all glassware is thoroughly dried before use. - If an aqueous workup is necessary, minimize the contact time and dry the organic extracts thoroughly with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal. |
| Hydrate is Stable: The hydrate may be difficult to convert back to the ketone. | - Heating the hydrated compound under vacuum can sometimes reverse the hydration.[3] - In some cases, distillation from a strong dehydrating agent like phosphorus pentoxide (P₂O₅) may be effective, although this should be performed with caution due to the reactivity of P₂O₅.[4] |
Issue 3: Difficulty in Achieving High Purity by Distillation
| Potential Cause | Recommended Solution |
| Thermal Decomposition: The compound may be unstable at its atmospheric boiling point. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.[5][6][7] |
| Co-distillation of Impurities: Impurities with boiling points close to the product can co-distill. | - Use a fractional distillation column to improve separation efficiency. - If impurities persist, a combination of distillation followed by another purification technique like column chromatography may be necessary. |
Issue 4: Challenges with Recrystallization of Derivatives
| Potential Cause | Recommended Solution |
| "Oiling Out" of the Compound: The compound separates as an oil instead of forming crystals. | - Use a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures. - Try a slower cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor Crystal Formation: The compound remains in solution even at low temperatures. | - Use a more nonpolar solvent or add a nonpolar "anti-solvent" to a solution of your compound in a polar solvent until turbidity is observed, then heat until clear and allow to cool slowly. - Concentrate the solution by slowly evaporating the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for this compound, a low-boiling liquid, are distillation and flash column chromatography. For solid derivatives, recrystallization is also a viable method.
Q2: How can I assess the purity of my this compound sample?
A2: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound and its derivatives.
Q3: What are some common impurities I might encounter during the synthesis and purification of this compound?
A3: Common impurities may include unreacted starting materials, byproducts from the fluorination reaction, and the hydrate of this compound. The specific impurities will depend on the synthetic route used.
Q4: Are there any special handling precautions for this compound during purification?
A4: Yes, this compound is a flammable liquid and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Due to its tendency to form hydrates, exposure to moisture should be minimized.
Data Presentation
Table 1: General Parameters for Purification Techniques
| Purification Technique | Stationary Phase / Conditions | Eluent / Solvent System (Starting Point) | Expected Outcome |
| Flash Column Chromatography | Silica Gel (consider deactivation if compound is sensitive) | Hexane/Ethyl Acetate gradient | Separation of compounds with different polarities. |
| Alumina (neutral or basic) | Hexane/Ethyl Acetate gradient | Alternative to silica for acid-sensitive compounds. | |
| Fluorinated Stationary Phase | Fluorophilic/Fluorophobic solvent systems | Enhanced separation of fluorinated compounds. | |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water gradient | Good for moderately polar compounds. |
| Pentafluorophenyl (PFP) | Acetonitrile/Water gradient | Offers different selectivity for fluorinated compounds.[1] | |
| Distillation | Reduced Pressure (Vacuum) | N/A | Purification of thermally sensitive liquids.[5][6][7] |
| Recrystallization | N/A | Solvent screening (e.g., Ethanol, Isopropanol, Hexanes, Ethyl Acetate, or mixtures) | Purification of solid derivatives. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the starting eluent and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Distillation under Reduced Pressure
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand the vacuum.
-
Crude Material: Place the crude this compound in the distillation flask with a stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature at the applied pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Analysis: Analyze the main fraction for purity.
Protocol 3: General Procedure for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injection: Inject a small volume of the sample solution into the GC.
-
Temperature Program: Use a temperature program that allows for the separation of the desired compound from any residual solvent and impurities.
-
Data Analysis: Analyze the resulting chromatogram and mass spectrum to determine the purity and identify any impurities by comparing their mass spectra to a library database. For quantitative analysis, a calibration curve with a known standard should be prepared.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
Caption: Logical relationship for addressing hydrate formation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Purification [chem.rochester.edu]
- 7. Everything about Distillation Under Reduced Pressure [unacademy.com]
Technical Support Center: Nucleophilic Additions to 3,3-Difluorocyclobutanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic additions to 3,3-difluorocyclobutanone.
Troubleshooting Guides
Issue 1: Low or No Product Yield with Grignard or Organolithium Reagents
Question: I am attempting a nucleophilic addition to this compound using a Grignard (RMgX) or organolithium (RLi) reagent, but I am observing very low yields or only recovering starting material. What is the likely cause and solution?
Answer:
The primary issue with using highly basic organometallic reagents like Grignard or organolithium reagents with this compound is the high propensity for side reactions, particularly elimination of HF (dehydrofluorination) and enolization. The α-protons of the ketone are acidic and can be abstracted by the strong base, leading to the formation of an enolate and consumption of your nucleophile.
Troubleshooting Steps:
-
Reagent Selection: The choice of nucleophile is critical. Standard Grignard and organolithium reagents are often too basic and lead to elimination pathways.[1]
-
Recommended Solution: Switch to less basic organometallic reagents. Organolanthanum reagents, prepared by transmetalation of organolithiums with LaCl₃·2LiCl, have been shown to be highly effective in adding to this compound while suppressing elimination.[1]
-
-
Reaction Conditions: Temperature control is crucial.
-
Recommendation: Perform the addition at low temperatures (e.g., -78 °C to -30 °C) to minimize side reactions.[2]
-
-
Anhydrous Conditions: Grignard and organolithium reactions are highly sensitive to moisture.
-
Recommendation: Ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously dried.[3]
-
Logical Flow for Troubleshooting Low Yields
Caption: Troubleshooting decision tree for low-yield nucleophilic additions.
Issue 2: Formation of an Alkene Instead of the Desired Alcohol (Wittig Reaction)
Question: I am performing a Wittig reaction with this compound to form an alkene, but the reaction is not proceeding as expected. What are common failure points?
Answer:
The Wittig reaction is a robust method for olefination, but its success depends on the effective formation of the phosphonium ylide and its subsequent reaction with the ketone.
Troubleshooting Steps:
-
Ylide Formation: The ylide is generated by deprotonating a phosphonium salt with a strong base. Incomplete deprotonation is a common issue.
-
Steric Hindrance: While this compound is not exceptionally bulky, a sterically hindered ylide may react sluggishly.
-
Recommendation: When designing the synthesis, if possible, the less sterically hindered fragment should be the ylide.[6]
-
-
Reaction Conditions: The reaction is typically run in an anhydrous aprotic solvent like THF or diethyl ether.
-
Recommendation: Ensure your reaction is free from water and protic solvents, which will quench the ylide.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to elimination reactions with strong bases?
The fluorine atoms are strongly electron-withdrawing, which increases the acidity of the protons on the adjacent carbons (α-protons).[7][8] Strong bases, such as Grignard reagents, can easily abstract these acidic protons, leading to an enolate intermediate that can then undergo elimination of a fluoride ion.[1]
Mechanism: Base-Mediated Elimination Side Reaction
Caption: Pathway for the elimination side reaction.
Q2: What is a suitable alternative to Grignard reagents for adding alkyl or aryl groups?
Organolanthanum reagents are an excellent alternative.[1] They are generated in situ by treating an organolithium reagent with a lanthanum salt like lanthanum trichloride (LaCl₃), often as a complex with lithium chloride (LaCl₃·2LiCl). These reagents are less basic than their organolithium or Grignard counterparts, which significantly reduces the likelihood of enolization and elimination, favoring the desired nucleophilic addition.[1]
Q3: Can I use a Reformatsky reaction with this compound?
Yes, the Reformatsky reaction is a viable option. It uses an organozinc reagent (a Reformatsky enolate) generated from an α-halo ester and zinc dust.[9] These organozinc reagents are significantly less basic than Grignard or organolithium reagents, making them well-suited for addition to base-sensitive ketones like this compound.[10][11] This method is particularly useful for synthesizing β-hydroxy esters.
Q4: Are there any other potential side reactions to be aware of?
Ring-opening of the cyclobutane ring is a possibility under certain conditions, particularly those involving radical intermediates.[12][13] However, for standard polar nucleophilic addition reactions, this is less common. Enolization remains the most prevalent side reaction to control.[14]
Data Presentation
Table 1: Comparison of Organometallic Reagents for Addition to this compound
| Reagent Type | Typical Precursor | Common Side Reactions | Suitability for this compound | Reference |
| Grignard Reagent | Alkyl/Aryl Halide + Mg | Elimination, Enolization | Poor; leads to low yields | [1][2] |
| Organolithium Reagent | Alkyl/Aryl Halide + Li | Elimination, Enolization | Poor; similar to Grignard reagents | [1] |
| Organolanthanum Reagent | Organolithium + LaCl₃·2LiCl | Minimal | Excellent; high yields of addition product | [1] |
| Reformatsky Reagent | α-Halo Ester + Zn | Minimal | Good; suitable for forming β-hydroxy esters | [9][11] |
Experimental Protocols
Key Experiment: Synthesis of 1-Aryl-3,3-difluorocyclobutanol using an Organolanthanum Reagent
This protocol is adapted from methodologies reported to be successful for nucleophilic additions to this compound.[1]
Materials:
-
This compound
-
Aryl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Lanthanum chloride-bis(lithium chloride) complex (LaCl₃·2LiCl), 0.6 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Organolithium: Under an inert atmosphere (argon or nitrogen), dissolve the aryl bromide (1.2 equivalents) in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 equivalents) dropwise and stir the mixture at -78 °C for 30 minutes.
-
Transmetalation: To the freshly prepared organolithium solution at -78 °C, add the LaCl₃·2LiCl solution (1.2 equivalents) dropwise. Allow the mixture to stir at -78 °C for another 30 minutes to ensure complete formation of the organolanthanum reagent.
-
Nucleophilic Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the organolanthanum reagent at -78 °C.
-
Reaction Monitoring and Workup: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-3,3-difluorocyclobutanol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction Practice Problems [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,3-Difluorocyclobutanone - Stability and Degradation
This technical support center provides guidance on the stability, handling, and potential degradation of 3,3-Difluorocyclobutanone for researchers, scientists, and professionals in drug development. The information is compiled from available chemical literature and safety data. Note that specific quantitative stability data for this compound is limited in published literature; therefore, some guidance is based on the behavior of analogous fluorinated ketones and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include exposure to moisture, strong bases, certain nucleophiles, and potentially light. The presence of two fluorine atoms on the carbon adjacent to the carbonyl group increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack and hydration.[1][2]
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to protect it from moisture.[3] It is described as hygroscopic. The recommended storage temperature is typically room temperature, away from heat and sources of ignition as it is a flammable liquid.[4]
Q3: Is this compound susceptible to hydration?
A3: Yes, carbonyl groups adjacent to α,α-difluorinated carbons exhibit a strong tendency for rapid hydration.[1][2] It is crucial to handle this compound in a moisture-free environment to prevent the formation of the corresponding gem-diol hydrate.
Q4: What is the expected reactivity of this compound with acidic and basic reagents?
A4: While stable under neutral and mildly acidic conditions, this compound is expected to be sensitive to strong bases. Strong bases can promote elimination reactions or other rearrangements.[5] Its reactivity with common organometallic reagents like Grignard or organolithium reagents is low, often leading to elimination rather than addition.[5]
Q5: Can this compound undergo photodegradation?
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of the starting material. | - Verify Purity: Before use, check the purity of this compound using GC or NMR. - Moisture Control: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon, Nitrogen). Use anhydrous solvents. - Reagent Compatibility: Avoid using strongly basic reagents if not essential for the desired transformation. Consider milder bases or alternative synthetic routes.[5] |
| Appearance of a new peak in NMR or GC-MS analysis of the starting material over time. | Hydration or other forms of degradation. | - Check for Hydrate Formation: In ¹H NMR, the hydrate may show a characteristic peak for the hydroxyl protons. In ¹⁹F NMR, the chemical shift may differ from the anhydrous ketone. - Proper Storage: Re-evaluate your storage conditions. Ensure the container is tightly sealed and the inert atmosphere is maintained. |
| Difficulty in achieving complete conversion in reactions involving nucleophilic addition. | High degree of enolization or competing elimination reactions. | - Use of Specific Reagents: For nucleophilic additions, consider using organolanthanum reagents, which have been shown to be more effective than Grignard or organolithium reagents.[5] - Temperature Control: Perform the reaction at low temperatures to minimize side reactions. |
| Discoloration of the material. | Photodegradation or presence of impurities. | - Protect from Light: Store the material in an amber vial or in a dark place. - Purification: If impurities are suspected, consider re-purifying the material by distillation under reduced pressure. |
Summary of Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented, the following pathways can be hypothesized based on the chemistry of similar compounds.
| Degradation Type | Conditions | Potential Products | Notes |
| Hydration | Presence of water | 3,3-Difluorocyclobutane-1,1-diol | This is a reversible equilibrium, but the hydrate can be the predominant form in aqueous solutions.[1][2] |
| Base-catalyzed Elimination | Strong bases (e.g., alkoxides) | Ring-opened products | The high electrophilicity of the carbonyl can facilitate base-mediated ring opening or elimination.[5] |
| Photodegradation | UV light exposure | Cycloelimination products, decarbonylation products, ring-expansion products | Based on general cyclobutanone photochemistry. |
Note: The table above is illustrative and based on general chemical principles. Specific degradation products should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolytic Stability)
Objective: To assess the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.
-
-
Incubation: Store the three solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: For the acidic and basic samples, neutralize the aliquots before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating method, such as RP-HPLC with UV detection or GC-MS, to quantify the remaining this compound and detect any degradation products.[6]
Protocol 2: Photostability Study
Objective: To evaluate the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare two sets of solutions of this compound in a photochemically inert solvent (e.g., cyclohexane or acetonitrile) in transparent vials.
-
Control Sample: Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Light Exposure: Place both sets of vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating ICH Q1B conditions).
-
Time Points: At specified time intervals, withdraw samples from both the exposed and control sets.
-
Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC or GC) to determine the extent of degradation. Compare the results from the exposed samples to the control samples to identify light-induced degradation.
Visualizations
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C4H4F2O | CID 72207525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Preventing elimination side reactions with 3,3-Difluorocyclobutanone
Welcome to the technical support center for 3,3-Difluorocyclobutanone. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile building block while avoiding common side reactions, particularly elimination.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards and safe handling recommendations for this compound?
A1: this compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] When handling this reagent, it is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Store the compound at room temperature in a tightly sealed container.[4]
Q2: What are the most common reactions performed with this compound?
A2: As a ketone, this compound is a valuable intermediate for a variety of organic transformations.[5] Common reactions include:
-
Nucleophilic addition to the carbonyl group to form tertiary alcohols.
-
Reduction to the corresponding secondary alcohol, 3,3-difluorocyclobutan-1-ol.[6]
-
Wittig olefination to synthesize difluoromethylene-cyclobutane derivatives.[7][8]
-
Baeyer-Villiger oxidation to produce the corresponding lactone.[9][10]
Q3: Why is this compound prone to elimination side reactions?
A3: The presence of two fluorine atoms on the carbon adjacent to the carbonyl group significantly increases the acidity of the protons on the other alpha-carbon. Strong bases, such as Grignard reagents or organolithiums, can readily deprotonate this position, leading to a ring-opening elimination of hydrogen fluoride (HF) and the formation of undesired byproducts. This process competes with the desired nucleophilic addition to the carbonyl group.[11]
Q4: Are there general strategies to minimize elimination?
A4: Yes. The key is to reduce the basicity of the nucleophile while maintaining its nucleophilicity. This can be achieved by:
-
Using less basic organometallic reagents.
-
Employing specific additives that modulate the reactivity of the nucleophile.
-
Carefully controlling reaction temperature, keeping it as low as feasible.
Recent studies have shown that the use of organolanthanum reagents is a highly effective strategy to prevent elimination.[11]
Troubleshooting Guide: Preventing Elimination Reactions
This guide addresses the most common issue encountered when working with this compound: the prevalence of elimination over nucleophilic addition.
Problem: Low or no yield of the desired alcohol product, with significant formation of byproducts.
This is the classic sign of elimination side reactions dominating the reaction pathway. The strong basicity of common nucleophiles like Grignard or organolithium reagents is the likely cause.[11]
Logical Workflow for Troubleshooting
Solution: The Organolanthanum Approach
The most effective method to suppress elimination is to transmetalate the Grignard or organolithium reagent with a lanthanide salt, such as lanthanum(III) chloride (LaCl₃), prior to the addition of this compound. The resulting organolanthanum species is significantly less basic but remains highly nucleophilic, favoring addition to the carbonyl over deprotonation.[11]
Data Presentation
The following table summarizes the impact of using organolanthanum reagents on the yield of nucleophilic addition to this compound.
| Nucleophile Precursor | Additive | Product | Yield | Reference |
| 4-Methoxyphenylmagnesium bromide | None | Elimination Products | Trace | [11] |
| 4-Methoxyphenylmagnesium bromide | CeCl₃ | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutan-1-ol | 25% | [11] |
| 4-Methoxyphenylmagnesium bromide | LaCl₃·2LiCl | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutan-1-ol | 82% | [11] |
| Phenylethynyl Lithium | LaCl₃·2LiCl | 3,3-Difluoro-1-(phenylethynyl)cyclobutan-1-ol | 85% | [11] |
| n-Butyllithium | LaCl₃·2LiCl | 1-Butyl-3,3-difluorocyclobutan-1-ol | 76% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition using Organolanthanum Reagents
This protocol describes the formation of an organolanthanum reagent and its subsequent reaction with this compound to synthesize 3,3-difluorocyclobutanol derivatives.[11]
Materials:
-
Anhydrous Lanthanum(III) chloride (LaCl₃) and Lithium chloride (LiCl) or pre-formed LaCl₃·2LiCl complex
-
Anhydrous Tetrahydrofuran (THF)
-
Organolithium or Grignard reagent (1.1 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Workflow Diagram:
Procedure:
-
Preparation of LaCl₃·2LiCl Solution: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flask containing LaCl₃·2LiCl (1.2 eq) to create a 0.6 M solution.
-
Transmetalation: Cool the LaCl₃·2LiCl solution to -78 °C (dry ice/acetone bath). To this, add the organolithium or Grignard reagent (1.1 eq) dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the organolanthanum reagent at -78 °C.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to 0 °C and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reduction of this compound
This protocol describes the reduction of the ketone to 3,3-difluorocyclobutan-1-ol using a standard reducing agent.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the dropwise addition of water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be further purified by chromatography or distillation if necessary.
Visualizing Reaction Pathways
The diagram below illustrates the competing reaction pathways when a strong, basic nucleophile (Nu⁻) reacts with this compound.
References
- 1. 1273564-99-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C4H4F2O | CID 72207525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1273564-99-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 1273564-99-0 [chemicalbook.com]
- 6. 3,3-DIFLUOROCYCLOBUTAN-1-OL | CAS 637031-88-0 [matrix-fine-chemicals.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up synthesis of 3,3-Difluorocyclobutanone
Welcome to the Technical Support Center for the scale-up synthesis of 3,3-Difluorocyclobutanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and scale-up of this important building block.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound during our scale-up synthesis. What are the potential causes and how can we address them?
Answer: Low yields during the scale-up synthesis of this compound can stem from several factors, often exacerbated by the increase in scale. The primary causes include incomplete reactions, side reactions, reagent degradation, and suboptimal reaction conditions.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: At a larger scale, heat and mass transfer can be less efficient, potentially requiring longer reaction times or adjusted temperatures to achieve full conversion.
-
Solution: Monitor the reaction progress closely using analytical techniques like GC-MS or NMR. Consider extending the reaction time or incrementally increasing the temperature, while carefully monitoring for byproduct formation.
-
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to localized areas of low reagent concentration, hindering the reaction rate.
-
Solution: Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture to maintain homogeneity.
-
-
-
Side Reactions:
-
Elimination Reactions: this compound is susceptible to elimination reactions, especially in the presence of strong bases. This is a common issue when using organolithium or Grignard reagents for subsequent reactions.
-
Solution: For reactions involving nucleophilic addition, consider using less basic organometallic reagents, such as organolanthanum reagents, which have been shown to minimize elimination byproducts.[1]
-
-
Polymerization: Under certain conditions, starting materials or the product can polymerize, leading to a lower yield of the desired product.
-
Solution: Maintain strict temperature control and ensure the absence of impurities that could initiate polymerization.
-
-
-
Reagent Quality and Stoichiometry:
-
Moisture: Many reagents used in this synthesis are moisture-sensitive. Water can consume reagents and lead to unwanted side reactions.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: Inaccurate measurement of reagents on a larger scale can lead to an excess of one reactant, which may promote side reactions or complicate purification.
-
Solution: Carefully calibrate weighing and dosing equipment for larger quantities.
-
-
Issue 2: Runaway Exothermic Reaction During Synthesis
Question: During the scale-up of our synthesis, we observed a rapid and difficult-to-control increase in temperature. What are the best practices for managing this exotherm?
Answer: Exothermic reactions are a significant safety concern during scale-up. The heat generated by the reaction increases with the volume (cubed), while the ability to dissipate heat only increases with the surface area of the reactor (squared). This disparity can lead to a thermal runaway if not properly managed.[2]
Strategies for Exotherm Management:
-
Controlled Reagent Addition:
-
Slow Addition: Add the most reactive reagent slowly and at a controlled rate to manage the rate of heat generation.[3]
-
Subsurface Addition: For larger reactors, consider adding the reagent below the surface of the reaction mixture to improve dispersion and heat transfer.
-
-
Effective Cooling:
-
Jacketed Reactors: Utilize a reactor with a cooling jacket and a reliable temperature control system.
-
Pre-chilled Reagents: Cooling the reagents before addition can help to absorb some of the heat generated.
-
-
Dilution:
-
Adequate Solvent: Using a sufficient amount of an appropriate solvent can help to absorb the heat of reaction and prevent a rapid temperature increase.
-
-
Process Safety Measures:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.
-
Emergency Quenching: Have a validated emergency quenching procedure in place to quickly stop the reaction if the temperature exceeds a critical limit.[4]
-
Issue 3: Difficulty in Purifying this compound at Scale
Question: We are facing challenges in obtaining high-purity this compound after scaling up our synthesis. What purification methods are suitable for larger quantities?
Answer: Purifying this compound on a large scale requires methods that are both effective and scalable. The choice of method will depend on the nature of the impurities.
Recommended Purification Techniques:
-
Fractional Distillation:
-
Principle: This is often the most effective method for separating the product from volatile impurities with different boiling points.
-
Scale-up Considerations: Requires a distillation column with sufficient theoretical plates to achieve the desired separation. Vacuum distillation may be necessary to lower the boiling point and prevent thermal degradation of the product.
-
-
Crystallization:
-
Principle: If the product is a solid at room temperature or can be derivatized to a crystalline solid, crystallization can be a highly effective and scalable purification method.
-
Scale-up Considerations: Requires careful selection of the solvent system and controlled cooling to obtain high purity and good crystal morphology for easy filtration.
-
-
Chromatography:
-
Principle: While highly effective at the lab scale, column chromatography can be expensive and complex to scale up.
-
Scale-up Considerations: For industrial-scale purification, consider alternative chromatography techniques such as simulated moving bed (SMB) chromatography, which is a continuous and more efficient process.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the synthesis of this compound?
A1: The synthesis of this compound involves several hazards that require careful management, especially at scale. This compound itself is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[6] The reagents used in its synthesis can also be hazardous. For example, some synthetic routes may involve pyrophoric reagents like organolithiums, which ignite spontaneously in air.[7] It is crucial to conduct a thorough risk assessment, use appropriate personal protective equipment (PPE), and work in a well-ventilated area, such as a fume hood.[8][9]
Q2: How can I monitor the progress of the reaction effectively during a large-scale synthesis?
A2: Real-time reaction monitoring is essential for process control and safety. At scale, taking representative samples for analysis can be challenging. In-situ monitoring techniques are often preferred.
-
Spectroscopic Methods: Techniques like FT-IR and Raman spectroscopy can be used with immersion probes to monitor the concentration of reactants and products in real-time.
-
Chromatographic Methods: For offline analysis, GC-MS and HPLC are commonly used to determine the conversion and identify byproducts.[10] Ensure that sampling is done safely and that the sample is representative of the reaction mixture.
Q3: What is the impact of starting material purity on the scale-up synthesis?
A3: The purity of starting materials is critical for the success of any synthesis, and its importance is magnified at scale. Impurities can lead to:
-
Reduced Yield: Impurities may react with reagents, leading to their consumption and lower yields of the desired product.
-
Byproduct Formation: Impurities can act as catalysts or reactants for unwanted side reactions, complicating purification and reducing the overall efficiency.[11]
-
Safety Issues: Some impurities can affect the thermal stability of the reaction mixture or catalyze exothermic decomposition. It is highly recommended to use high-purity starting materials and to have analytical methods in place to verify their quality before use.
Q4: Can you provide a general synthetic workflow for the preparation of this compound?
A4: A common laboratory-scale synthesis involves a [2+2] cycloaddition followed by subsequent transformations. The following diagram illustrates a general workflow.
References
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. valveandcontrol.com [valveandcontrol.com]
- 6. This compound | C4H4F2O | CID 72207525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. dfs.dc.gov [dfs.dc.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Managing exothermic reactions in 3,3-Difluorocyclobutanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-difluorocyclobutanone. The following information is intended to help manage potential exothermic reactions and other common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: Two common methods for synthesizing this compound are:
-
Reaction of 1,1-difluoroethylene with diethyl malonate in the presence of a strong base.[1]
-
Deoxofluorination of a 3-oxocyclobutane derivative, such as diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, using a fluorinating agent like Morph-DAST.
Q2: What are the main safety hazards associated with this compound and its synthesis?
A2: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[2] The synthesis process may involve hazardous reagents and the potential for exothermic reactions, which could lead to a thermal runaway if not properly controlled.[3]
Q3: What is a thermal runaway and why is it a concern in this synthesis?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The increasing temperature accelerates the reaction rate, which in turn releases more heat, creating a dangerous positive feedback loop.[3] This is a concern in the synthesis of this compound, particularly during steps involving strong bases or fluorinating agents, as these can be highly exothermic.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of starting materials and the formation of the product and any byproducts.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden Temperature Spike (Exotherm) | - Rapid addition of a reagent (e.g., strong base, fluorinating agent).- Inadequate cooling or agitation. | - Immediately cease reagent addition.- Increase cooling to the reactor.- Ensure vigorous stirring to dissipate localized heat.- For future runs, add the reagent dropwise at a low temperature.[4] |
| Low Yield | - Incomplete reaction.- Formation of side products due to high reaction temperatures.- Moisture in the reaction. | - Monitor the reaction to ensure completion.- Optimize the reaction temperature; lower temperatures often favor the desired product.- Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[4] |
| Formation of Elimination Byproducts | - High reaction temperature.- Use of a strongly basic fluorinating agent. | - Conduct the reaction at the lowest feasible temperature.- Consider using a less basic fluorinating agent. |
| Difficult Purification | - Close boiling points of the product and impurities.- Presence of acidic or water-soluble byproducts. | - Utilize fractional distillation for separation.- Perform aqueous work-ups with washes of water and saturated sodium bicarbonate solution to remove impurities. |
Experimental Protocols
Protocol 1: Deoxofluorination of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
This protocol is based on a similar transformation and should be adapted and optimized for the specific substrate.
Materials:
-
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
-
Morph-DAST (N,N-Diethylaminosulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Morph-DAST dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Visualizing Workflows and Logic
References
Technical Support Center: Monitoring Reactions of 3,3-Difluorocyclobutanone
Welcome to the technical support center for the reaction monitoring of 3,3-difluorocyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for monitoring reactions of this compound using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of reactions involving this compound?
A1: The most common and effective techniques are Thin Layer Chromatography (TLC) for rapid qualitative assessment and Gas Chromatography (GC) for quantitative analysis. TLC provides a quick visual confirmation of the consumption of starting material and the appearance of products. GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), allows for the accurate determination of reaction conversion and the identification of byproducts.
Q2: How can I quickly determine if my this compound is being consumed in the reaction?
A2: TLC is the ideal method for a rapid check. By spotting the reaction mixture alongside the this compound starting material on a TLC plate, you can visually track the disappearance of the starting material spot and the emergence of new product spots.[1]
Q3: What is the best approach for obtaining precise quantitative data on my reaction's conversion rate?
A3: For accurate quantitative data, Gas Chromatography (GC) is the preferred method. When used with an internal standard, GC can provide precise measurements of the concentrations of both the reactant (this compound) and the product(s) over time. This allows for the calculation of reaction kinetics and final yield.
Q4: How can I identify unknown byproducts in my reaction mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown byproducts. The GC separates the components of the mixture, and the MS provides mass spectral data for each component, which can be used to elucidate their structures.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The solvent system is too polar. | - Dilute the sample before spotting.- Decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio). |
| No spots are visible | - The sample is too dilute.- The compound is not UV-active.- The compound has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde stain).[2]- If the compound is volatile, minimize the time the plate is exposed to air before and after development. |
| R_f values are too high (spots run near the solvent front) | - The solvent system is too polar. | - Decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent). |
| R_f values are too low (spots remain near the baseline) | - The solvent system is not polar enough. | - Increase the polarity of the solvent system (e.g., increase the proportion of the polar solvent). |
| Spots are irregularly shaped | - The TLC plate was not placed evenly in the developing chamber.- The silica gel on the plate is uneven. | - Ensure the plate is placed vertically and centered in the chamber.- Use a fresh, high-quality TLC plate. |
| Difficulty distinguishing between starting material and product | - The R_f values of the starting material and product are very similar. | - Try a different solvent system with a different polarity.- Use a co-spot (spotting both the starting material and the reaction mixture in the same lane) to help differentiate. |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting) | - Active sites in the injector liner or column.- Column overload. | - Use a deactivated liner and a column suitable for polar compounds.- Dilute the sample before injection. |
| Ghost peaks (peaks appearing in blank runs) | - Contamination of the syringe, injector, or column.- Septum bleed. | - Clean the syringe and injector.- Bake out the column.- Use a high-quality, low-bleed septum. |
| Shifting retention times | - Fluctuations in carrier gas flow rate.- Changes in oven temperature.- Column degradation. | - Check for leaks in the gas lines.- Ensure the oven temperature is stable and reproducible.- Condition or replace the column if necessary. |
| No peaks observed | - Syringe not taking up the sample.- Injector or detector issue.- The compound is not reaching the detector. | - Check the syringe for proper operation.- Verify injector and detector parameters (temperature, gas flows).- Ensure the column is properly installed. |
| Poor resolution between peaks | - Inappropriate column phase.- Incorrect oven temperature program. | - Select a column with a different polarity.- Optimize the temperature program (e.g., slower ramp rate). |
Experimental Protocols
TLC Monitoring of the Reduction of this compound
This protocol describes the monitoring of the reduction of this compound to 3,3-difluorocyclobutanol using sodium borohydride.
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Solvent system: 3:1 Hexane:Ethyl Acetate
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of this compound.
-
In the "Co" lane, spot the starting material solution.
-
At time zero of the reaction, take an aliquot of the reaction mixture and spot it in the "RM" lane and on top of the starting material spot in the "Co" lane.
-
-
Develop the Plate: Place the TLC plate in the developing chamber containing the 3:1 hexane:ethyl acetate solvent system. Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. This compound should be UV active. Circle any visible spots.
-
For further visualization, dip the plate in a potassium permanganate stain. The alcohol product (3,3-difluorocyclobutanol) should appear as a yellow spot on a purple background after gentle heating.
-
-
Analyze the Results: The reaction is complete when the starting material spot is no longer visible in the "RM" lane, and a new, lower R_f spot corresponding to the product is observed.
Expected R_f Values (Representative):
| Compound | Solvent System (3:1 Hexane:Ethyl Acetate) |
| This compound | ~0.6 |
| 3,3-Difluorocyclobutanol | ~0.3 |
GC Monitoring of a Wittig Reaction of this compound
This protocol describes the monitoring of the Wittig reaction between this compound and a phosphorus ylide.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with FID
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Volume: 1 µL (split injection, 50:1 ratio)
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) and quench it with a suitable solvent (e.g., diethyl ether). If necessary, filter the sample to remove any solids. Dilute the sample to an appropriate concentration for GC analysis.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to this compound and the Wittig product based on their retention times. The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.
Expected Retention Times (Representative):
| Compound | Retention Time (min) |
| This compound | ~5.2 |
| Wittig Product (e.g., 1-(difluoromethylene)cyclobutane) | ~6.8 |
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Troubleshooting workflow for common GC problems.
Caption: Logical workflow for reaction monitoring.
References
Validation & Comparative
Unraveling the Reactivity of Fluorinated Cyclobutanones: A Comparative Guide for Researchers
A deep dive into the synthesis, reactivity, and computational analysis of fluorinated cyclobutanones reveals the profound influence of fluorine substitution on the chemical behavior of this strained four-membered ring system. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key findings, supported by experimental data and theoretical insights from Density Functional Theory (DFT) studies.
Fluorination is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of organic molecules. When incorporated into the strained cyclobutane framework, fluorine atoms exert unique electronic effects that significantly alter the reactivity of the carbonyl group and the stability of the ring. This guide synthesizes findings from experimental and computational studies to offer a comparative analysis of the reactivity of various fluorinated cyclobutanones.
Synthesis of Fluorinated Cyclobutanones: A Summary of Key Strategies
The introduction of fluorine into the cyclobutanone scaffold can be challenging. Direct fluorination of cyclobutanone often leads to a mixture of products. More controlled approaches typically involve the synthesis of fluorinated building blocks that are then used to construct the cyclobutane ring, or the late-stage fluorination of functionalized cyclobutane precursors.
One notable strategy involves the deoxofluorination of a protected 2-(hydroxymethyl)cyclobutanone to yield 2,2-difluorocyclobutyl-substituted building blocks.[1][2] For the synthesis of 3,3-difluorocyclobutanone, a common commercially available starting material, addition of nucleophiles presents a challenge due to the propensity for elimination reactions. The use of organolanthanum reagents has been shown to overcome this limitation, enabling the synthesis of 1-substituted-3,3-difluorocyclobutan-1-ols.[3]
Experimental Protocols:
A general procedure for the addition of organometallic reagents to this compound is outlined below.
Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols using Organolanthanum Reagents [3]
-
Preparation of the Organolanthanum Reagent: Anhydrous lanthanum(III) chloride (LaCl3) is dried under vacuum at 150 °C for 2 hours. The dried LaCl3 is suspended in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. The organolithium or Grignard reagent (e.g., phenyllithium) is added dropwise to the suspension, and the mixture is stirred for 2 hours to form the organolanthanum reagent.
-
Addition to this compound: A solution of this compound in anhydrous THF is added dropwise to the freshly prepared organolanthanum reagent at 0 °C.
-
Quenching and Workup: The reaction is stirred for an additional 1-2 hours at 0 °C and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutan-1-ol.
Comparative Reactivity of Fluorinated Cyclobutanones: Insights from Experimental and DFT Studies
The reactivity of the carbonyl group in cyclobutanones is significantly influenced by the position and number of fluorine substituents. DFT studies, although not providing a direct side-by-side comparison of all possible isomers in a single report, offer valuable insights when pieced together with experimental observations.
Nucleophilic Addition
Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. In fluorinated cyclobutanones, the electron-withdrawing nature of fluorine is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. However, steric and conformational effects also play a crucial role.
DFT calculations on related systems, such as the addition of carbenes to cyclobutane-1,3-dione, can provide a qualitative understanding.[4] The calculations show that the carbonyl carbon is a significant electrophilic site. The presence of fluorine atoms alpha to the carbonyl group (at the C2 position) is expected to further polarize the C=O bond, making it more susceptible to nucleophilic attack.
In the case of this compound, experimental evidence shows that strong, hard nucleophiles like organolithium and Grignard reagents lead to undesired elimination reactions.[3] This suggests that while the carbonyl carbon is activated, the acidity of the α-protons is also increased, leading to competing deprotonation-elimination pathways. The successful use of softer organolanthanum reagents highlights the importance of the nucleophile's nature in controlling the reaction outcome.[3]
Table 1: Qualitative Comparison of Reactivity towards Nucleophiles
| Compound | Expected Carbonyl Electrophilicity | Experimental Observations with Hard Nucleophiles | Key Considerations |
| Cyclobutanone | Baseline | Addition | Baseline reactivity. |
| 2-Fluorocyclobutanone | Increased | (Limited data) | Increased electrophilicity, potential for enolization. |
| 2,2-Difluorocyclobutanone | Significantly Increased | (Limited data) | High electrophilicity, potential for haloform-type reactions. |
| 3-Fluorocyclobutanone | Slightly Increased | (Limited data) | Inductive effect of fluorine. |
| This compound | Moderately Increased | Elimination products observed | Increased acidity of α-protons leading to elimination. |
| Perfluorocyclobutanone | Highly Increased | (Limited data) | Extreme electrophilicity, likely highly reactive. |
Ring-Opening Reactions
The strained four-membered ring of cyclobutanones makes them susceptible to ring-opening reactions, often triggered by thermal or photochemical activation, or by reaction with various reagents. The presence of fluorine can influence the regioselectivity and facility of these reactions.
While specific DFT studies on the ring-opening of a series of fluorinated cyclobutanones are not available, theoretical investigations into the thermal decomposition of perfluorinated compounds provide analogous insights.[5][6] These studies suggest that C-C bond cleavage is a key step, and the high stability of the resulting fluorinated fragments can be a driving force for the reaction.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the synthesis of 1-aryl-3,3-difluorocyclobutan-1-ols.
Caption: Competing reaction pathways for this compound with hard nucleophiles.
Conclusion
The strategic placement of fluorine atoms on the cyclobutanone ring profoundly impacts its reactivity. While enhancing the electrophilicity of the carbonyl group, fluorination, particularly at the 3-position, can also activate adjacent C-H bonds, leading to a delicate balance between addition and elimination pathways. This comparative guide, drawing upon available experimental and theoretical data, underscores the complexities and opportunities in harnessing the unique properties of fluorinated cyclobutanones for applications in drug discovery and materials science. Further systematic DFT studies are warranted to provide a more quantitative and predictive understanding of the reactivity of this important class of molecules.
References
- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H4F2O | CID 72207525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unmasking Impurities in 3,3-Difluorocyclobutanone: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the identification and characterization of impurities in 3,3-Difluorocyclobutanone, a key building block in medicinal chemistry.
This document outlines potential impurities arising from common synthetic routes to this compound and presents detailed experimental protocols for their detection and analysis using NMR and MS. The comparative data herein will aid in selecting the most appropriate analytical strategy for quality control and process optimization.
Potential Impurities in this compound Synthesis
The synthesis of this compound typically proceeds through the oxidation of 3,3-difluorocyclobutanol. A common method for this transformation is the Swern oxidation. Based on this synthetic route, several potential impurities can be anticipated:
-
Unreacted Starting Material: 3,3-Difluorocyclobutanol
-
Elimination Byproduct: 3-Fluorocyclobutenone
-
Reagent-derived Byproduct: Dimethyl sulfide (from Swern oxidation)
The presence of these impurities can affect the yield, reactivity, and safety profile of subsequent reactions. Therefore, their accurate identification and quantification are crucial.
Comparative Analysis of Impurities by NMR and MS
The following tables summarize the expected NMR and MS data for this compound and its potential impurities. This data serves as a reference for the identification of these species in a sample mixture.
Table 1: NMR Spectral Data Summary
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | 19F NMR (ppm) |
| This compound | 3.2-3.4 (m) | 211 (t, J=4.5 Hz), 72.1 (t, J=24.5 Hz), 123.5 (t, J=285 Hz) | -92.0 (t, J=12.0 Hz) |
| 3,3-Difluorocyclobutanol | 4.4 (m, 1H), 2.6-2.8 (m, 2H), 2.2-2.4 (m, 2H) | 65.0 (t, J=3.0 Hz), 43.0 (t, J=22.0 Hz), 124.0 (t, J=280 Hz) | -98.0 (m) |
| 3-Fluorocyclobutenone | 7.2 (m, 1H), 5.4 (m, 1H), 3.0 (m, 2H) | 190.0 (d, J=10.0 Hz), 150.0 (d, J=280 Hz), 110.0 (d, J=15.0 Hz), 40.0 (s) | -110.0 (m) |
| Dimethyl sulfide | 2.1 (s) | 15.0 (s) | Not Applicable |
Table 2: Mass Spectrometry Data Summary
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| This compound | 106.07 | 106 (M+), 78 ([M-CO]+), 50 ([M-CO-C2H2]+) |
| 3,3-Difluorocyclobutanol | 108.09 | 108 (M+), 90 ([M-H2O]+), 69 ([M-H2O-HF]+) |
| 3-Fluorocyclobutenone | 86.06 | 86 (M+), 58 ([M-CO]+), 39 ([M-CO-F]+) |
| Dimethyl sulfide | 62.13 | 62 (M+), 47 ([M-CH3]+), 45 ([M-SH]+) |
Experimental Protocols
Detailed methodologies for the analysis of this compound and its impurities are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). For volatile compounds, ensure the NMR tube is properly sealed.
-
Gently agitate the tube to ensure complete dissolution of the sample.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
13C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
19F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Spectral Width: 200 ppm
-
Acquisition Time: 2 seconds
-
Relaxation Delay: 2 seconds
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a working solution of 10-100 µg/mL.
Instrument Parameters (Example):
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 250 °C at 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350.
-
Alternative Analytical Techniques
While NMR and GC-MS are powerful tools for impurity analysis, other techniques can provide complementary information:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Useful for quantifying volatile impurities, especially when reference standards are available. It is a robust and cost-effective technique but does not provide structural information.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile impurities. Coupling with a UV detector can provide quantitative data, while coupling with a mass spectrometer (LC-MS) allows for structural elucidation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups present in the sample and can indicate the presence of certain impurities based on their characteristic absorption bands.
Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of impurities in a this compound sample.
Caption: A logical workflow for the identification and quantification of impurities.
By employing the methodologies and data presented in this guide, researchers can confidently identify and characterize impurities in this compound, ensuring the quality and reliability of this important chemical intermediate in their research and development endeavors.
Safety Operating Guide
Safe Disposal of 3,3-Difluorocyclobutanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 3,3-Difluorocyclobutanone, a fluorinated organic compound utilized in various synthetic applications.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as a flammable liquid and vapor that can cause significant skin and eye irritation, as well as respiratory irritation if inhaled.[1][2] Ingestion is also harmful.[2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
When working with this compound, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2]
Quantitative Hazard Information
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H225/H226 | Highly flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
1. Waste Collection:
-
Designate a specific, labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Never mix this compound with other incompatible waste streams.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Absorb the spill using an inert, non-combustible absorbent material such as vermiculite or sand.[2]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Final Disposal:
-
Arrange for the disposal of the this compound waste through a licensed and certified hazardous waste disposal company.[4]
-
Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for the chemical.
-
Follow all local, state, and federal regulations pertaining to the transportation and disposal of hazardous chemicals.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3,3-Difluorocyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 3,3-Difluorocyclobutanone (CAS No. 1273564-99-0). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Safety Summary
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] While comprehensive toxicological data is not available for this specific compound, its structural similarity to other ketones and fluorinated hydrocarbons suggests that caution should be exercised to avoid exposure.
Primary Hazards:
-
Flammability: The compound is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3]
Quantitative Safety Data
No specific occupational exposure limits (OELs) have been established for this compound. Therefore, it is prudent to handle it in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. For reference, OELs for other ketones are provided below. Glove breakthrough times are estimated based on data for similar chemical classes, as specific data for this compound is not available.
| Parameter | Value | Compound/Material | Source/Comment |
| Occupational Exposure Limits (OELs) - Analog Data | |||
| NIOSH REL (TWA) | 200 ppm | Diethyl Ketone | [4] |
| ACGIH TLV (TWA) | 200 ppm | Diethyl Ketone | [4] |
| ACGIH TLV (STEL) | 300 ppm | Diethyl Ketone | [4] |
| OSHA PEL (TWA) | 1000 ppm | Acetone | [5] |
| Glove Material Chemical Resistance - Analog Data | |||
| Nitrile Rubber | Poor | Ketones | [1][3][6][7][8] Breakthrough can occur in under a minute with some ketones.[1][3] |
| Butyl Rubber | Excellent | Ketones | [7] Recommended for handling ketones like acetone and MEK. |
| Neoprene | Fair to Good | Ketones | [7] Offers moderate protection. |
| Viton | Excellent | Halogenated & Aromatic Hydrocarbons | [7] |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Work Area: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Ventilation: Ensure the fume hood has adequate airflow.
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[2][9][11]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable liquids.[12] This should include absorbent materials like spill pillows or pads.[13]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.[9]
-
Hand Protection: Due to the poor resistance of nitrile gloves to ketones, it is recommended to use Butyl rubber gloves.[7] If Butyl gloves are not available, double-gloving with nitrile gloves may offer very short-term protection for minor splashes, but gloves should be changed immediately upon contact. Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-resistant lab coat or a 100% cotton lab coat should be worn.[11] Ensure legs and feet are covered with long pants and closed-toe shoes.
-
Respiratory Protection: If work must be performed outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[3]
Experimental Protocol
-
Transportation: When transporting the chemical, use a secondary container to prevent spills.[2]
-
Weighing and Transferring:
-
Heating: Do not heat this compound with an open flame. Use heating mantles, water baths, or oil baths.[9][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][9] Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[14][15][16][17][18]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable," and the full chemical name: "this compound."[15]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[15][18] Keep acidic and basic waste separate.[9]
-
Container Disposal: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Follow institutional guidelines for the disposal of rinsed containers.
-
Waste Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by institutional environmental health and safety personnel.
Emergency Procedures
-
Spills:
-
Small Spills (inside a fume hood): Absorb the spill with a chemical absorbent material. Place the contaminated absorbent in a sealed bag and dispose of it as hazardous waste.
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert others and your supervisor. If the spill is flammable, eliminate all ignition sources if it is safe to do so. Contact your institution's emergency response team.[12][19][20][21]
-
-
First Aid:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. gloves.com [gloves.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. nj.gov [nj.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetone [cdc.gov]
- 6. soscleanroom.com [soscleanroom.com]
- 7. worksafegear.com.au [worksafegear.com.au]
- 8. wellbefore.com [wellbefore.com]
- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. pdx.edu [pdx.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. acs.org [acs.org]
- 14. scienceready.com.au [scienceready.com.au]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. ethz.ch [ethz.ch]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. umanitoba.ca [umanitoba.ca]
- 21. Hazardous substances: Emergency response – University of Auckland [auckland.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
